Drak2-IN-1
Description
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]pentanamide |
InChI |
InChI=1S/C21H20N4O3/c1-2-3-8-17(26)22-12-9-10-16-14(11-12)18(21(27)24-16)20-19(25-28)13-6-4-5-7-15(13)23-20/h4-7,9-11,23-24,27H,2-3,8H2,1H3,(H,22,26) |
InChI Key |
ZFZLSKZDOULLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Drak2-IN-1: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drak2 (DAP kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase that acts as a critical negative regulator of T-cell activation. Its inhibition presents a promising therapeutic strategy for autoimmune diseases by selectively targeting autoreactive T-cells. Drak2-IN-1 is a potent and selective, ATP-competitive inhibitor of Drak2. This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, based on the established functions of Drak2. This document details the molecular pathways influenced by Drak2, the anticipated effects of its inhibition by this compound, and provides detailed protocols for key experimental validations.
Introduction to Drak2 and the Rationale for Inhibition
Drak2 is predominantly expressed in lymphoid tissues and plays a pivotal role in setting the activation threshold of T-lymphocytes.[1] Studies in Drak2-deficient mice have revealed a paradoxical phenotype: while T-cells exhibit hypersensitivity to T-cell receptor (TCR) stimulation, the animals are resistant to the induction of certain autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes.[1] This resistance is attributed to the diminished survival of chronically stimulated autoreactive T-cells in the absence of Drak2 activity. These findings underscore Drak2 as a compelling target for therapeutic intervention in autoimmunity.
This compound has emerged as a valuable chemical probe for studying the function of Drak2. It is a potent, selective, and ATP-competitive inhibitor of Drak2, allowing for the acute and reversible blockade of its kinase activity.[2] Understanding the precise mechanism of action of this compound is paramount for its application in both basic research and drug development.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| IC50 (Drak2) | 3 nM | [2] |
| Ki (Drak2) | 0.26 nM | [2] |
| IC50 (Drak1) | 51 nM | [2] |
| Molecular Formula | C₂₁H₂₀N₄O₃ | |
| Molecular Weight | 376.41 g/mol | |
| CAS Number | 871837-60-4 |
Table 1: Quantitative Data for this compound.
Mechanism of Action in T-Cells
The mechanism of action of this compound is inferred from the extensive studies on Drak2 function in T-cells, primarily from genetic knockout models. Inhibition of Drak2 by this compound is expected to phenocopy the effects observed in Drak2-deficient T-cells. The core of Drak2's function lies in its ability to negatively regulate T-cell activation and survival through at least two key pathways.
Regulation of IL-2 Signaling via STAT5A
Recent evidence suggests that Drak2's primary role in modulating T-cell responses is not through direct dampening of the TCR signal strength, but rather by regulating the sensitivity of T-cells to Interleukin-2 (IL-2).[3] Drak2 has been shown to inhibit the phosphorylation of STAT5A, a key transcription factor downstream of the IL-2 receptor. By inhibiting Drak2 with this compound, it is anticipated that STAT5A phosphorylation will be enhanced, leading to increased sensitivity to IL-2. This is particularly relevant for the development and function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.
Modulation of the Actomyosin Cytoskeleton via Myosin Light Chain (MLC)
Another crucial role of Drak2 in T-cells is the regulation of the actomyosin cytoskeleton. Drak2 has been shown to phosphorylate myosin light chain (MLC), a key event in the assembly and contraction of actin filaments.[2] This process is vital for T-cell migration, the formation of the immunological synapse with antigen-presenting cells (APCs), and TCR microcluster accumulation. By inhibiting Drak2 with this compound, a decrease in MLC phosphorylation is expected, leading to impaired T-cell motility and synapse formation. This impairment could contribute to the reduced accumulation of autoreactive T-cells in target organs observed in autoimmune models.
Experimental Protocols
The following protocols are provided as a starting point for investigating the effects of this compound on T-cell function. Note: These are generalized protocols and will require optimization for specific cell types and experimental conditions.
In Vitro Kinase Assay with Recombinant Drak2
This assay is designed to confirm the direct inhibitory effect of this compound on Drak2 kinase activity.
References
A Deep Dive into Novel Drak2 Inhibitors for Autoimmune Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Death-associated protein kinase-related apoptosis-inducing kinase 2 (Drak2), a serine/threonine kinase predominantly expressed in lymphoid tissues, has emerged as a compelling therapeutic target for autoimmune diseases. Drak2 functions as a critical negative regulator of T-cell receptor (TCR) signaling, setting the activation threshold of T-lymphocytes. Preclinical studies using Drak2-deficient mouse models have consistently demonstrated remarkable resistance to developing experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes (T1D), analogs of human multiple sclerosis and type 1 diabetes, respectively. This resistance is achieved without causing broad immunosuppression, highlighting the potential for selective immunomodulation. This technical guide provides an in-depth overview of novel small molecule inhibitors of Drak2, presenting key preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to aid researchers and drug development professionals in this promising field.
Introduction to Drak2 in Autoimmunity
Drak2, also known as Serine/Threonine Kinase 17B (STK17B), is a member of the death-associated protein (DAP) kinase family.[1] Its expression is highest in B and T lymphocytes.[2] Initial hypotheses suggested a primary role for Drak2 in apoptosis, however, extensive research has revealed its more nuanced function in regulating T-cell activation and survival.[3]
Studies on Drak2 knockout mice have been instrumental in elucidating its function. These mice exhibit T-cell hypersensitivity to suboptimal TCR stimulation, yet paradoxically, they are resistant to the induction of autoimmune diseases like EAE and T1D.[2][3] This unexpected phenotype is attributed to the diminished survival and accumulation of autoreactive T-cells in target organs.[4][5] This unique characteristic makes Drak2 an attractive therapeutic target, offering the potential to specifically dampen autoimmune responses while preserving the immune system's ability to combat pathogens.
Novel Drak2 Inhibitors: A Quantitative Overview
Several small molecule inhibitors targeting Drak2 have been identified and characterized. The following tables summarize the available quantitative data for some of the most promising candidates.
| Inhibitor Name/Class | Target(s) | IC50 (µM) | Kd (µM) | Selectivity Notes | Reference(s) |
| TRD-93 | Drak2 | 0.16 | - | Selective over DAPK family kinases (DRAK1, DAPK1, DAPK3). | [6] |
| PFE-PKIS 43 | Drak1, Drak2 | - | 0.220 (Drak1), 0.0038 (Drak2) | High affinity for Drak2. | [5] |
| Indirubin-3'-monoxime Derivatives | Drak2 | Varies (e.g., 0.003 for compound 16) | - | Some derivatives show high potency. Selectivity profiles vary. | [1] |
| Thieno[2,3-b]pyridine Derivatives | Drak1, Drak2 | 0.82 (for a representative compound) | 0.009 (for a representative compound) | Some compounds show dual Drak1/Drak2 activity. | [7][8] |
Drak2 Signaling in T-Lymphocytes
Drak2 plays a multifaceted role in T-cell biology, influencing both activation and survival pathways.
Drak2 in T-Cell Activation
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to calcium influx and the activation of downstream effectors. Drak2 acts as a negative regulator in this process, raising the threshold for T-cell activation.[2][3]
Drak2 in T-Cell Survival and Apoptosis
Beyond its role in activation, Drak2 is also implicated in the survival of activated T-cells. While initial studies linked Drak2 to apoptosis, more recent evidence suggests that in the context of a sustained immune response, Drak2 signaling is crucial for preventing T-cell apoptosis.[9] Drak2-deficient T-cells exhibit increased susceptibility to apoptosis, particularly under conditions of chronic stimulation, which is a hallmark of autoimmune responses.[9]
References
- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin improves antioxidant and anti-inflammatory functions in lipopolysaccharide-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Pathway of Drak2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drak2 (DAP kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase that plays a critical role in regulating T-cell activation and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[1][2] It is a member of the death-associated protein kinase (DAPK) family, although its primary role appears to be in modulating immune responses rather than inducing apoptosis directly.[1] Drak2 functions as a negative regulator of T-cell receptor (TCR) signaling, effectively setting the activation threshold for T-cells.[1][2] This technical guide provides an in-depth overview of the Drak2 signaling pathway, with a focus on the mechanism of action of the potent and selective Drak2 inhibitor, Drak2-IN-1.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Drak2. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate to its substrates.
Quantitative Data for this compound
| Parameter | Value | Target | Notes |
| IC50 | 3 nM | Drak2 | Half-maximal inhibitory concentration. |
| Ki | 0.26 nM | Drak2 | Inhibitor binding affinity. |
| IC50 | 51 nM | Drak1 | Demonstrates some off-target activity against the closely related kinase Drak1. |
| IC50 | >1 µM | DAPK1/2/3 | Shows high selectivity over other DAPK family members. |
The Drak2 Signaling Pathway
The Drak2 signaling pathway is intricately linked to T-cell activation, downstream of the T-cell receptor (TCR). Its activation is triggered by signals originating from the TCR, leading to the modulation of downstream effectors that control T-cell proliferation, survival, and function.
Upstream Regulation of Drak2
Activation of the TCR initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This, along with the generation of reactive oxygen species (ROS), activates Protein Kinase D (PKD). PKD, a serine/threonine kinase, directly phosphorylates and activates Drak2. While the precise phosphorylation site on Drak2 by PKD has not been definitively identified, it is known to be within the N-terminal region (amino acids 1-290).
Upon activation, Drak2 also undergoes autophosphorylation at Serine 12, which is a key marker of its active state.
Downstream Effectors of Drak2
Once activated, Drak2 phosphorylates several downstream substrates, thereby modulating their activity and influencing cellular processes. Two key downstream targets of Drak2 that have been identified are:
-
Unc-51-like autophagy activating kinase 1 (ULK1): Drak2 directly phosphorylates ULK1 at Serine 56. This phosphorylation event has been shown to regulate autophagy, a critical cellular process for homeostasis and response to stress.
-
Ribosomal Protein S6 Kinase (p70S6K): Drak2 phosphorylates p70S6K, a key regulator of protein synthesis and cell growth. While the specific phosphorylation site on p70S6K by Drak2 has not yet been fully characterized, this interaction points to a role for Drak2 in controlling cell size and proliferation.
Drak2 has also been implicated in the regulation of myosin light chain (MLC) phosphorylation, which is crucial for T-cell migration and the formation of the immunological synapse.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize Drak2 inhibitors and elucidate the Drak2 signaling pathway.
In Vitro Kinase Assay for this compound IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Drak2. This type of assay was likely used to determine the potency of this compound.
Materials:
-
Recombinant full-length human Drak2 enzyme
-
Drak2 substrate peptide (e.g., MRCL3 peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar ADP detection system
-
96-well or 384-well assay plates
Procedure:
-
Prepare Kinase Reaction Mix: In each well of the assay plate, add the kinase assay buffer, recombinant Drak2 enzyme, and the substrate peptide.
-
Add Inhibitor: Add serial dilutions of this compound (or control compounds) to the wells. Include a DMSO-only control (no inhibitor).
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for Drak2, if known.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Cell-Based Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to measure the binding of a test compound to its target protein within living cells. This provides a more physiologically relevant assessment of inhibitor activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector encoding a NanoLuc®-Drak2 fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound (or other test compounds) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Drak2 expression vector.
-
Cell Plating: After 24 hours, harvest and plate the transfected cells into the assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ Tracer to the cells, followed by the addition of serially diluted this compound or control compounds. The tracer is a fluorescently labeled molecule that binds to the ATP pocket of the kinase.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow for compound entry and binding to the target.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
BRET Measurement: Measure the donor emission (NanoLuc®) and acceptor emission (Tracer) wavelengths using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The binding of the test compound to NanoLuc®-Drak2 will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Conclusion
Drak2 is a key negative regulator of T-cell activation, and its inhibition presents a promising strategy for the treatment of autoimmune disorders. This compound is a potent and selective inhibitor that serves as a valuable tool for further elucidating the biological roles of Drak2 and for advancing the development of novel therapeutics. The signaling pathway of Drak2, from its activation by TCR-mediated signals to its modulation of downstream effectors like ULK1 and p70S6K, highlights its central role in immune cell function. The experimental protocols outlined in this guide provide a framework for the continued investigation of Drak2 and the discovery of new modulators of this important kinase. Further research is warranted to identify the full spectrum of Drak2 substrates and to precisely map the phosphorylation sites that govern its activity and function.
References
The Serine/Threonine Kinase Drak2: A Pivotal Regulator of Lymphocyte Activation and a Promising Target for Immunomodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Kinase 2 (Drak2), also known as Serine/Threonine Kinase 17B (STK17B). While the specific inhibitor "Drak2-IN-1" as a query did not yield specific public data, this guide focuses on the extensive available research on Drak2's function, signaling pathways, and the profound immunological consequences of its inhibition, primarily derived from studies of Drak2-deficient animal models. This information serves as a critical foundation for the development of therapeutic agents targeting this kinase. Drak2 has emerged as a key negative regulator of T lymphocyte activation, setting the threshold for T-cell receptor (TCR) signaling. Its inhibition leads to T-cell hypersensitivity, yet paradoxically, also confers resistance to certain autoimmune diseases. This unique profile makes Drak2 an attractive target for novel immunomodulatory therapies. This guide synthesizes the current understanding of Drak2, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to aid in the advancement of research and drug development in this area.
Core Concepts of Drak2 Function in Lymphocyte Activation
Drak2 is a serine/threonine kinase predominantly expressed in lymphoid tissues, with the highest levels found in T and B cells.[1][2] It is a member of the DAPK family, though its primary role in lymphocytes is not the direct induction of apoptosis but rather the fine-tuning of activation signals.[3]
Negative Regulation of T-Cell Activation: The central role of Drak2 in immunology is its function as a negative regulator of T-cell activation.[1][2][4] It acts to raise the activation threshold of T cells, ensuring that responses are mounted only to appropriate stimuli.[2][4][5] In the absence of Drak2, T cells exhibit hypersensitivity to TCR-mediated stimulation and have a reduced requirement for co-stimulatory signals.[1][2] This leads to hyperproliferation in response to suboptimal antigen stimulation and increased production of cytokines such as IL-2.[1]
Role in Autoimmunity: Despite the T-cell hypersensitivity observed in its absence, Drak2 deficiency surprisingly confers resistance to T-cell-mediated autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][6] This resistance is attributed to the increased sensitivity of activated Drak2-deficient T cells to intrinsic apoptosis, leading to their deletion and preventing their accumulation in target organs.[6][7] This dual role in suppressing initial T-cell activation while promoting the survival of activated T cells makes it a nuanced therapeutic target.
Drak2 Signaling Pathways
The signaling network governing Drak2 activation and its downstream effects is intricate and involves key second messengers and other kinases.
Upstream Activation of Drak2: Drak2 activation is intricately linked to TCR signaling and subsequent calcium mobilization. Upon TCR engagement, intracellular calcium levels rise, which is a critical event for Drak2 activation.[8] This calcium-dependent activation is orchestrated by Protein Kinase D (PKD).[3][5][9] TCR stimulation leads to the production of reactive oxygen species (ROS) from mitochondria, which, along with calcium influx, activates PKD.[3] PKD then directly phosphorylates and activates Drak2.[3]
Downstream Effects of Drak2: Once activated, Drak2 modulates several downstream pathways to regulate T-cell function. One of the key identified substrates of Drak2 is myosin light chain (MLC).[10] Drak2 contributes to the phosphorylation and activation of MLC in T cells, which is crucial for actomyosin dynamics.[10] The absence of Drak2 leads to decreased polymerized actin and impairs myosin-dependent T-cell functions such as migration and the formation of conjugates with antigen-presenting cells.[10]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Drak2-deficient lymphocytes.
Table 1: Effects of Drak2 Deficiency on T-Cell Proliferation and Cytokine Production
| Parameter | Wild-Type T-Cells | Drak2-deficient T-Cells | Reference |
| Proliferation (Suboptimal anti-CD3) | Baseline | Increased | [1] |
| IL-2 Production (anti-CD3 alone) | Lower | Higher | [1] |
Table 2: Impact of Drak2 Deficiency on T-Cell Survival and Autoimmunity
| Condition | Wild-Type Mice | Drak2-deficient Mice | Reference |
| EAE Incidence | Susceptible | Resistant | [1][2][6] |
| Activated T-Cell Apoptosis | Normal | Increased | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the function of Drak2.
Generation of Drak2-deficient Mice
Drak2-deficient (Drak2-/-) mice are a cornerstone for studying the in vivo function of this kinase. These mice are typically generated using homologous recombination in embryonic stem cells to delete the Drak2 gene. The successful knockout is confirmed by Southern blotting and PCR analysis of genomic DNA, and the absence of Drak2 protein is verified by Western blotting of lymphoid tissue lysates.[1][2]
T-Cell Proliferation Assays
To assess the impact of Drak2 on T-cell proliferation, splenocytes or purified T cells from wild-type and Drak2-deficient mice are cultured in vitro.
-
Cell Isolation: Single-cell suspensions are prepared from spleens and lymph nodes. CD4+ or CD8+ T cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Stimulation: Cells are stimulated with plate-bound anti-CD3 antibodies at various concentrations, with or without soluble anti-CD28 antibodies, to mimic TCR and co-stimulatory signals.
-
Proliferation Measurement: Proliferation is quantified by the incorporation of [3H]-thymidine or by using proliferation dyes such as carboxyfluorescein succinimidyl ester (CFSE). Cells are cultured for 48-72 hours, and [3H]-thymidine is added for the final 8-18 hours. The amount of incorporated radioactivity is measured using a scintillation counter. For CFSE, dye dilution is analyzed by flow cytometry.[1]
In Vitro Kinase Assays
To determine the kinase activity of Drak2 and its phosphorylation of substrates, in vitro kinase assays are performed.
-
Protein Expression and Purification: Recombinant Drak2 and its putative substrates (e.g., Myosin Light Chain) are expressed in and purified from bacterial or insect cell systems.
-
Kinase Reaction: The kinase reaction is typically carried out in a buffer containing ATP (often radiolabeled with γ-32P), MgCl2, and the purified enzyme and substrate.
-
Detection of Phosphorylation: The reaction products are resolved by SDS-PAGE. Phosphorylation is detected by autoradiography (for 32P-labeled ATP) or by Western blotting using phospho-specific antibodies.[3]
Experimental Workflow Diagram
Conclusion and Future Directions
Drak2 stands out as a critical checkpoint in the regulation of lymphocyte activation. Its role as a negative regulator of TCR signaling, coupled with its involvement in the survival of activated T cells, presents a unique therapeutic window. While a specific inhibitor termed "this compound" is not documented in the reviewed literature, the development of small molecule inhibitors targeting Drak2 holds significant promise for the treatment of autoimmune diseases. The paradoxical resistance to autoimmunity in Drak2-deficient models suggests that transient inhibition of Drak2 could be a viable strategy to eliminate autoreactive T cells. Future research should focus on the discovery and characterization of potent and selective Drak2 inhibitors, elucidation of the full spectrum of its downstream substrates, and a deeper understanding of its differential roles in various lymphocyte subsets and disease contexts. The data and methodologies presented in this guide provide a solid framework for these future endeavors.
References
- 1. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of DRAK2 autophosphorylation by antigen receptor signaling in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. DRAK2 regulates myosin light chain phosphorylation in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Drak2 Inhibition: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Drak2 as a Therapeutic Target in Autoimmune Diseases and Beyond
Introduction
Drak2 (DAP kinase-related apoptosis-inducing protein kinase 2), also known as STK17B, is a serine/threonine kinase that has emerged as a promising therapeutic target, particularly in the context of autoimmune diseases.[1][2][3] Expressed predominantly in lymphoid tissues, Drak2 plays a critical role in regulating the threshold for T-cell activation and survival.[1][4] This technical guide provides a comprehensive overview of the therapeutic potential of inhibiting Drak2, with a focus on the hypothetical inhibitor Drak2-IN-1. It is intended for researchers, scientists, and drug development professionals seeking to understand the core biology of Drak2 and the experimental framework for evaluating its inhibitors.
Core Concepts: The Role of Drak2 in T-Cell Function
Drak2 is a negative regulator of T-cell receptor (TCR) signaling.[1][5] T-cells from Drak2-deficient mice exhibit hypersensitivity to TCR-mediated stimulation and have a reduced requirement for co-stimulation.[4][6] This heightened sensitivity, however, does not lead to a generalized hyper-inflammatory state. Paradoxically, Drak2-deficient mice are resistant to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and type 1 diabetes.[2][3][4][6] This resistance is attributed to the diminished survival of autoreactive T-cells.[7]
The signaling pathway involving Drak2 is intricate. Upstream, Protein Kinase D (PKD) is required for Drak2 activation in response to T-cell activation signals.[1] Downstream, Drak2 has been shown to negatively regulate IL-2 signaling, impacting the development of regulatory T-cells (Tregs).[8]
Quantitative Data on Drak2 Inhibitors
While information on "this compound" is limited to specific vendor data, several small molecule inhibitors of Drak2 have been identified and characterized, providing a basis for understanding the potency and selectivity that can be achieved.
| Inhibitor | Target(s) | IC50 | Ki | Notes |
| This compound | Drak2, Drak1 | 3 nM (Drak2), 51 nM (Drak1) | 0.26 nM (Drak2) | Potent and selective ATP-competitive inhibitor.[9] |
| TRD-93 | Drak2 | 0.16 µM | Not Reported | Selectively potent over other DAPK family kinases.[10] |
| PFE-PKIS 43 | Drak2, Drak1 | Not Reported | 3.8 nM (Drak2), 220 nM (Drak1) | Shows little activity on other kinases in a panel screen.[11] |
| 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one | Drak2 | 3.15 µM | Not Reported | Identified through high-throughput screening.[1] |
Experimental Protocols for Evaluating Drak2 Inhibitors
The following are detailed methodologies for key experiments to assess the therapeutic potential of a Drak2 inhibitor like this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Drak2 kinase activity.
Methodology:
-
Reagents: Recombinant human Drak2 enzyme, ATP, a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific Drak2 substrate if identified), this compound, and a kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the recombinant Drak2 enzyme, the substrate peptide, and the this compound dilutions.
-
Initiate the kinase reaction by adding a final concentration of ATP (often at the Km for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA with a phospho-specific antibody).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation in response to TCR stimulation.
Methodology:
-
Cell Culture: Isolate primary T-cells from mouse spleens or human peripheral blood.
-
Stimulation: Coat microplate wells with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.
-
Treatment: Add serial dilutions of this compound to the T-cell cultures.
-
Proliferation Measurement:
-
After a set incubation period (e.g., 48-72 hours), add a proliferation indicator such as [³H]-thymidine, BrdU, or a fluorescent dye like CFSE.
-
Measure the incorporation of the label or the dilution of the dye using a scintillation counter, spectrophotometer, or flow cytometer, respectively.
-
-
Data Analysis: Compare the proliferation of treated T-cells to untreated controls.
Calcium Flux Assay
Objective: To determine the impact of this compound on calcium signaling in T-cells following TCR activation.
Methodology:
-
Cell Preparation: Load isolated T-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Treatment: Incubate the dye-loaded cells with this compound or a vehicle control.
-
Stimulation: Stimulate the T-cells with an anti-CD3 antibody.
-
Measurement: Immediately measure the changes in intracellular calcium concentration using a fluorometer or a flow cytometer by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: Compare the kinetics and magnitude of the calcium flux in treated versus untreated cells.
In Vivo Model of Autoimmunity (Experimental Autoimmune Encephalomyelitis - EAE)
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).
-
Induction of EAE: Immunize mice with an emulsion of a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections starting from the day of immunization).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Histology: At the end of the experiment, collect spinal cords for histological analysis to assess inflammation and demyelination.
-
Data Analysis: Compare the mean clinical scores and histological findings between the treated and control groups.
Visualizing Drak2 Signaling and Experimental Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
- 6. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medpacto.com [medpacto.com]
- 11. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
In Vitro Characterization of Drak2-IN-1: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro characterization of Drak2-IN-1, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK)-related apoptosis-inducing protein kinase 2 (Drak2), also known as Serine/Threonine Kinase 17B (STK17B). Drak2 is a key negative regulator of T-cell activation and a potential therapeutic target in immunology and oncology.[1][2][3][4]
Biochemical Profile and Potency
This compound (also referred to as compound 16) is an ATP-competitive inhibitor of Drak2.[5][6] Its potency and selectivity have been quantified through various biochemical and enzymatic assays. The inhibitor demonstrates high affinity for Drak2 with a significant selectivity margin over its closest homolog, Drak1 (STK17A), and other kinases in the DAPK family.[7][8]
Data Summary
The following table summarizes the key quantitative metrics for this compound's inhibitory activity.
| Target Kinase | Assay Type | Value | Reference(s) |
| Drak2 (STK17B) | IC50 | 3 nM | [5][7][8] |
| Drak2 (STK17B) | Ki | 0.26 nM | [5][6][9] |
| Drak1 (STK17A) | IC50 | 51 nM | [5][7][8] |
| DAPK1 | IC50 | >1000 nM | [8] |
| DAPK2 | IC50 | >1000 nM | [8] |
| DAPK3 | IC50 | >1000 nM | [8] |
Signaling Pathway Context
Drak2 is a serine/threonine kinase that functions downstream of T-cell receptor (TCR) activation to set the threshold for T-cell response.[1][3] Its activation is initiated by TCR-induced signals, including calcium (Ca2+) influx and the generation of mitochondrial reactive oxygen species (ROS).[2][10] These events activate Protein Kinase D (PKD), which in turn directly phosphorylates and activates Drak2.[2][11] Once active, Drak2 can phosphorylate downstream substrates such as Myosin Light Chain 2 (MLC2) and p70S6 Kinase to modulate cellular processes.[4][12]
Experimental Protocols
Detailed protocols for characterizing kinase inhibitors vary between laboratories. The following sections describe generalized methodologies based on published assays used for Drak2 and other kinases.[4][13][14]
Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of Drak2 in vitro.
Objective: To determine the IC50 value of this compound by measuring the inhibition of substrate phosphorylation.
Principle: Recombinant Drak2 kinase phosphorylates a specific peptide substrate. The extent of phosphorylation is measured, often via fluorescence, and the inhibition by this compound is calculated.
Methodology:
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Recombinant GST-tagged Drak2 enzyme
-
Fluorescently-labeled peptide substrate (e.g., Sox-labeled peptide)
-
ATP solution
-
This compound serially diluted in DMSO
-
-
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add diluted this compound or DMSO (vehicle control) to appropriate wells.
-
Add the Drak2 enzyme solution to all wells and incubate briefly to allow inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction using a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[4]
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to Drak2 within living cells.
Objective: To confirm that this compound can access and bind to its target in a physiological context and to determine its cellular IC50.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). Drak2 is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the Drak2 active site is added (energy acceptor). When the tracer is bound, BRET occurs. This compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[4][13]
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-Drak2 fusion protein.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in an appropriate assay medium.
-
-
Procedure:
-
Dispense cells into a white, opaque microplate.
-
Add serially diluted this compound to the wells and incubate.
-
Add the fluorescent NanoBRET™ tracer to all wells.
-
Add the Nano-Glo® substrate to initiate the luminescent signal.
-
Immediately measure both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals using a specialized plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and high-concentration inhibitor (100% inhibition) controls.
-
Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50.[4][13]
-
References
- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DRAK2 inhibitor 16 | DRAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
Drak2-IN-1: A Preclinical Guide to a Novel Therapeutic Target for Type 1 Diabetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 1 diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing pancreatic β-cells. Current therapies focus on insulin replacement and broad immunosuppression, which can have significant side effects. A key goal in T1D research is to identify novel therapeutic targets that can selectively modulate the autoimmune response without compromising overall immune function. Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a serine/threonine kinase highly expressed in lymphocytes, has emerged as a promising target. Preclinical studies using genetic knockout models have demonstrated that the absence of DRAK2 confers resistance to T1D in non-obese diabetic (NOD) mice. This resistance is attributed to the critical role of DRAK2 in regulating T-cell activation and the development of regulatory T cells (Tregs). Drak2-IN-1 is a potent and selective small molecule inhibitor of DRAK2, representing a valuable tool for the pharmacological interrogation of this target and a potential starting point for the development of novel T1D therapeutics. This whitepaper provides a comprehensive overview of the preclinical data supporting DRAK2 as a target for T1D, with a focus on the mechanistic insights gained from genetic studies and the profile of the specific inhibitor, this compound.
This compound: A Potent and Selective DRAK2 Inhibitor
This compound, also known as DRAK2 inhibitor 16, is an ATP-competitive inhibitor of DRAK2. It has been characterized as a potent and selective agent for targeting DRAK2 kinase activity.[1][2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Ki | Compound CAS | Reference |
| DRAK2 | 3 nM | 0.26 nM | 871837-60-4 | [2] |
| DRAK1 | 51 nM | N/A | 871837-60-4 | [2] |
| DAPK1 | >1 µM | N/A | N/A | [1] |
| DAPK2 | >1 µM | N/A | N/A | [1] |
| DAPK3 | >1 µM | N/A | N/A | [1] |
Preclinical Rationale for DRAK2 Inhibition in Type 1 Diabetes: Insights from Genetic Models
The primary evidence for the therapeutic potential of DRAK2 inhibition in T1D comes from extensive studies on Drak2 knockout (Drak2-/-) mice. These studies provide a strong proof-of-concept for the development of pharmacological inhibitors like this compound.
Genetic Ablation of Drak2 Prevents Type 1 Diabetes in NOD Mice
Non-obese diabetic (NOD) mice are a widely used animal model that spontaneously develops autoimmune diabetes with many features resembling human T1D.[3] Studies have consistently shown that NOD mice deficient in Drak2 are resistant to the development of T1D.[4][5][6]
Table 2: Incidence of Diabetes in Drak2 Deficient NOD Mice
| Mouse Strain | Age (weeks) | Incidence of Diabetes | Key Finding | Reference |
| NOD (Wild-Type) | 20 | 100% | All wild-type mice developed T1D. | [6] |
| NOD.Drak2-/- | 20 | 0% | Complete protection from T1D in Drak2 deficient mice. | [6] |
Mechanism of Protection: Modulation of T-Cell Responses
The resistance to T1D in Drak2 knockout mice is T-cell intrinsic.[5][6] The absence of DRAK2 does not lead to a generalized immune suppression; in fact, Drak2 deficient mice can mount effective immune responses against pathogens and tumors.[4] The protective effect in T1D is primarily due to the modulation of autoreactive T cells and an enhancement of regulatory T cell (Treg) function.
A key finding from the preclinical studies is that DRAK2 negatively regulates the development and abundance of Tregs.[4][6] Drak2 deficient mice exhibit an increased proportion of Tregs in the thymus, spleen, and lymph nodes.[6] This is attributed to an increased sensitivity of T cells to Interleukin-2 (IL-2), a critical cytokine for Treg development and survival.[4][6]
Table 3: Regulatory T cell Populations in Drak2 Deficient Mice
| Mouse Strain | Tissue | Treg Proportion (% of CD4+ T cells) | Key Finding | Reference |
| C57BL/6 (Wild-Type) | Spleen | ~10% | Baseline Treg levels. | [6] |
| C57BL/6.Drak2-/- | Spleen | Significantly Increased | Increased Treg proportion in the absence of Drak2. | [6] |
| NOD (Wild-Type) | Pancreas | Lower | Lower Treg numbers in the target organ of diabetic mice. | [6] |
| NOD.Drak2-/- | Pancreas | Significantly Increased | Increased Treg accumulation in the pancreas of protected mice. | [6] |
DRAK2 functions as a negative regulator of IL-2 signaling. It achieves this by inhibiting the phosphorylation of STAT5A, a key transcription factor downstream of the IL-2 receptor.[4][6] By inhibiting DRAK2, the IL-2 signaling pathway is enhanced, leading to increased Treg development.
Caption: DRAK2 negatively regulates IL-2 signaling by inhibiting STAT5A phosphorylation.
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of DRAK2's role in T1D, primarily from studies involving Drak2 knockout mice.
Animal Models
-
Mice: Non-obese diabetic (NOD)/ShiLtJ, NOD.SCID, and C57BL/6 mice are commonly used. Drak2 deficient mice (Drak2-/-) on a NOD or C57BL/6 background are generated by backcrossing.
-
Husbandry: Mice are housed in a specific pathogen-free facility.
-
Diabetes Monitoring: Blood glucose levels are monitored weekly using a glucometer. Mice with blood glucose levels >250 mg/dL for two consecutive weeks are considered diabetic.[6]
Adoptive T-cell Transfer Model of T1D
This model is crucial for demonstrating the T-cell intrinsic role of DRAK2 in T1D.
Caption: Workflow for adoptive T-cell transfer to assess T1D development.
-
Protocol:
-
T-cell Isolation: Single-cell suspensions are prepared from the spleens and lymph nodes of donor mice (e.g., 8-week-old NOD or NOD.Drak2-/-). CD4+ and CD8+ T cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Recipient Mice: Immunodeficient NOD.SCID mice, which lack their own T and B cells, are used as recipients.
-
T-cell Transfer: A defined number of purified T cells (e.g., 5 x 10^6) are transferred into recipient mice via intravenous injection.
-
Monitoring: Recipient mice are monitored for the development of diabetes as described above.
-
Flow Cytometry for Immune Cell Phenotyping
-
Sample Preparation: Single-cell suspensions from tissues (spleen, lymph nodes, pancreas) are prepared.
-
Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., Foxp3 for Tregs).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations are determined using analysis software.
In Vitro T-cell Proliferation and Suppression Assays
-
T-cell Proliferation: Purified T cells are labeled with a proliferation dye (e.g., CFSE) and stimulated with anti-CD3 and anti-CD28 antibodies. Proliferation is measured by dye dilution using flow cytometry.
-
Treg Suppression Assay: Purified Tregs are co-cultured with labeled conventional T cells and stimulated. The ability of Tregs to suppress the proliferation of conventional T cells is assessed.
Future Directions and Conclusion
The preclinical data from Drak2 knockout mice strongly validate DRAK2 as a therapeutic target for type 1 diabetes. The mechanism of action, involving the enhancement of Treg development and function through the modulation of IL-2 signaling, is well-supported. This compound is a potent and selective tool compound that can be used to further investigate the therapeutic potential of DRAK2 inhibition.
Future preclinical studies should focus on:
-
In vivo efficacy of this compound: Evaluating the ability of this compound to prevent or treat T1D in the NOD mouse model.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Determining the optimal dosing regimen and exposure levels of this compound required for therapeutic efficacy.
-
Safety and Toxicology: Assessing the long-term safety profile of DRAK2 inhibition with a specific focus on immune function.
References
- 1. DRAK2 inhibitor 16 | DRAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of the Hypothetical Drak2 Inhibitor: Drak2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vivo characterization of Drak2-IN-1, a hypothetical potent and selective small molecule inhibitor of Drak2 (STK17B). Drak2 is a serine/threonine kinase primarily expressed in lymphoid tissues and is a key regulator of T-cell activation and survival.[1][2][3] Its role in modulating immune responses makes it a compelling therapeutic target for autoimmune diseases and cancer immunotherapy.[3][4][5] The following protocols are designed to assess the pharmacokinetics, pharmacodynamics, and efficacy of a Drak2 inhibitor in relevant preclinical models.
Scientific Background: Drak2 Signaling
Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2) is a member of the death-associated protein kinase (DAPK) family.[1] It functions as a critical node in T-cell signaling. Upon T-cell receptor (TCR) engagement, downstream signals, including calcium influx and the production of reactive oxygen species (ROS), lead to the activation of Protein Kinase D (PKD).[6][7][8] PKD, in turn, phosphorylates and activates Drak2.[6][7]
Activated Drak2 acts as a negative regulator of TCR signaling, effectively raising the activation threshold of T-cells.[1][2][9] This modulation is crucial for preventing spurious T-cell activation and maintaining immune homeostasis. Drak2's influence extends to various downstream pathways:
-
T-cell Survival: While its role in apoptosis can be context-dependent, Drak2 is important for the survival of activated T-cells, particularly autoreactive T-cells.[5][9][10] Its deficiency can lead to increased T-cell apoptosis.[9]
-
IL-2 Signaling: Recent evidence suggests Drak2 negatively regulates Interleukin-2 (IL-2) signaling by inhibiting the phosphorylation of STAT5A, a key transcription factor in T-cell proliferation and regulatory T-cell (Treg) development.[4]
-
Apoptosis: In non-lymphoid cells, such as pancreatic β-cells, Drak2 can promote cytokine-induced apoptosis.[1][11]
The inhibitory action of this compound is targeted at the kinase activity of Drak2, preventing these downstream regulatory functions.
References
- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]
- 4. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2 (DRAK2) Is a Key Regulator and Molecular Marker in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drak2 Inhibition in Mouse Models of Multiple Sclerosis
Topic: Drak2 as a Therapeutic Target in Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available literature does not contain specific dosage and administration data for a compound designated "Drak2-IN-1" in mouse models of multiple sclerosis. The following application notes and protocols are based on extensive research using Drak2 knockout (Drak2-/-) mice in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for multiple sclerosis. These notes serve as a guide for investigating the therapeutic potential of Drak2 inhibition.
Introduction
Drak2 (Death-associated protein kinase-related apoptosis-inducing protein kinase 2) is a serine/threonine kinase predominantly expressed in lymphoid tissues, including T and B cells.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby setting the activation threshold for T-cells.[1][2] Studies have shown that mice deficient in Drak2 (Drak2-/-) exhibit T-cell hypersensitivity to TCR stimulation.[1][3] Paradoxically, these mice are highly resistant to the induction of EAE.[1][3] This resistance is attributed to the diminished survival and accumulation of autoreactive T-cells within the central nervous system (CNS) in the absence of Drak2.[4] These findings make Drak2 an attractive therapeutic target for autoimmune diseases like multiple sclerosis. Inhibition of Drak2 could potentially suppress autoreactive T-cells without causing broad immunosuppression.
Summary of Findings from Drak2-/- Mice in EAE Models
The primary outcome observed in Drak2-/- mice subjected to EAE induction is a significant resistance to developing the disease. This provides a strong rationale for the development of small molecule inhibitors targeting Drak2.
| Mouse Strain | EAE Induction Method | Key Findings | Reference |
| Drak2-/- on C57BL/6 background | MOG35-55 peptide in Complete Freund's Adjuvant (CFA) | Remarkably resistant to EAE development. | [3] |
| Drak2-/- on C57BL/6 background | MOG35-55 peptide in CFA | Resistance to EAE is intrinsic to T-cells and is due to a loss of T-cell survival under chronic autoimmune stimulation. | [4] |
Experimental Protocols
The following is a detailed protocol for the induction of chronic EAE in C57BL/6 mice, the background strain for the Drak2-/- studies. This protocol can be adapted for testing the efficacy of novel Drak2 inhibitors.
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
A common concentration is 2 mg/mL of MOG35-55 in an equal volume mixture with CFA (containing 4 mg/mL of M. tuberculosis).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or partial paralysis
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Table of Reagents for EAE Induction:
| Reagent | Concentration/Dosage | Route of Administration | Schedule |
| MOG35-55 | 100-250 µg per mouse | Subcutaneous (s.c.) | Day 0 |
| Complete Freund's Adjuvant (CFA) | Emulsified with MOG35-55 | Subcutaneous (s.c.) | Day 0 |
| Mycobacterium tuberculosis H37RA | 4 mg/mL in CFA | Subcutaneous (s.c.) | Day 0 |
| Pertussis Toxin (PTX) | 100-250 ng per mouse | Intraperitoneal (i.p.) | Day 0 and Day 2 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for EAE Induction
Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE).
Drak2 Signaling Pathway in T-Cell Activation
Drak2 is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) stimulation, a signaling cascade involving PLCγ, IP3, and calcium influx is initiated. This leads to the activation of Protein Kinase D (PKD), which in turn influences Drak2 activity. Drak2 then acts to dampen the TCR signal, raising the threshold for full T-cell activation.
Caption: Simplified Drak2 signaling cascade in T-cell activation.
References
- 1. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Drak2-IN-1 Treatment in Non-alcoholic Fatty Liver Disease (NAFLD) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Death-associated protein kinase-related apoptosis-inducing kinase 2 (Drak2) in the pathogenesis of Non-alcoholic Fatty Liver Disease (NAFLD) and the therapeutic potential of Drak2 inhibitors, exemplified by Drak2-IN-1. Detailed protocols for in vivo and in vitro experiments are provided to facilitate the evaluation of Drak2 inhibitors in NAFLD models.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Recent studies have identified Drak2, a serine/threonine kinase, as a key player in NAFLD progression.[1][2][3] Drak2 expression is significantly upregulated in the livers of NAFLD/NASH patients and in diet-induced animal models of the disease.[1][2][3]
The molecular mechanism underlying Drak2's role in NAFLD involves the regulation of RNA alternative splicing. Drak2 directly binds to the serine/arginine-rich splicing factor 6 (SRSF6) and inhibits its phosphorylation by SRSF protein kinase 1 (SRPK1).[1][2][3][4] This inhibition leads to aberrant alternative splicing of genes crucial for mitochondrial function, ultimately contributing to mitochondrial dysfunction, a hallmark of NAFLD.[1][2] Pharmacological inhibition of Drak2 has been shown to ameliorate the pathological features of NAFLD in preclinical models, suggesting that Drak2 is a promising therapeutic target.[1]
Mechanism of Action of Drak2 in NAFLD
The signaling pathway illustrates how Drak2 contributes to NAFLD pathogenesis. Under conditions of metabolic stress, hepatic Drak2 levels increase. Drak2 then binds to SRSF6, preventing its phosphorylation by SRPK1. This leads to dysregulated alternative splicing of mitochondrial genes, resulting in mitochondrial dysfunction, increased oxidative stress, and lipid accumulation, which are key drivers of NAFLD progression.
Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
The following table summarizes the quantitative data from a representative study evaluating the efficacy of a Drak2 inhibitor (referred to as compound 22b, a proxy for this compound) in a high-fat diet (HFD)-induced mouse model of NAFLD.[1]
| Parameter | HFD Control | HFD + this compound | Fold Change/Percentage Improvement |
| Body Weight (g) | 45.2 ± 2.1 | 40.8 ± 1.9 | 9.7% decrease |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | 28% decrease |
| Liver/Body Weight Ratio (%) | 5.5 ± 0.4 | 4.4 ± 0.3 | 20% decrease |
| Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | 37.5% decrease |
| Serum AST (U/L) | 150 ± 20 | 90 ± 12 | 40% decrease |
| Hepatic Triglycerides (mg/g) | 85 ± 10 | 50 ± 8 | 41.2% decrease |
| Hepatic Cholesterol (mg/g) | 12 ± 1.5 | 8 ± 1.2 | 33.3% decrease |
| Sirius Red Staining (% area) | 3.2 ± 0.5 | 1.5 ± 0.3 | 53.1% decrease |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NAFLD models.
In Vivo NAFLD Mouse Model and this compound Treatment
This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with a Drak2 inhibitor.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
-
Metabolic cages
-
Blood collection tubes (e.g., heparinized)
-
Reagents for biochemical assays (ALT, AST, triglycerides, cholesterol)
-
Reagents for histology (formalin, paraffin, hematoxylin and eosin, Sirius Red)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for one week with free access to standard chow and water.
-
NAFLD Induction: Feed mice with an HFD for 12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
-
Grouping and Treatment: After 12 weeks of HFD feeding, randomly divide the HFD-fed mice into two groups: a vehicle control group and a this compound treatment group.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage for 4 weeks.
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
-
Sample Collection: At the end of the treatment period, fast the mice overnight, collect blood via cardiac puncture, and then euthanize the animals. Perfuse the liver with phosphate-buffered saline (PBS) and then excise and weigh it.
-
Sample Processing:
-
Serum: Centrifuge the blood to separate the serum and store it at -80°C for biochemical analysis.
-
Liver Tissue: Take sections of the liver for histological analysis (fix in 10% neutral buffered formalin), snap-freeze other sections in liquid nitrogen for biochemical and molecular analysis, and store at -80°C.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of ALT and AST, and hepatic levels of triglycerides and cholesterol using commercially available kits.
-
Histopathology: Embed the formalin-fixed liver sections in paraffin, section them, and stain with hematoxylin and eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene Expression Analysis: Extract total RNA from the frozen liver tissue and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation, fibrosis, and lipid metabolism.
-
In Vitro Hepatocyte Steatosis Model
This protocol describes the induction of lipid accumulation in cultured hepatocytes and treatment with this compound.
Materials:
-
HepG2 or primary hepatocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Fatty acid solution (e.g., 2:1 mixture of oleic acid and palmitic acid complexed to bovine serum albumin)
-
This compound
-
DMSO (vehicle control)
-
Oil Red O staining solution
-
Reagents for triglyceride quantification
Procedure:
-
Cell Culture: Culture hepatocytes in complete medium until they reach 80-90% confluency.
-
Fatty Acid Treatment: Induce steatosis by incubating the cells with a high concentration of free fatty acids (e.g., 1 mM oleate/palmitate mixture) in a serum-free medium for 24 hours.
-
This compound Treatment: Co-treat the cells with the fatty acid mixture and various concentrations of this compound (or vehicle control, DMSO) for 24 hours.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Fix the cells with 4% paraformaldehyde, stain with Oil Red O solution to visualize intracellular lipid droplets, and acquire images using a microscope. For quantification, extract the dye with isopropanol and measure the absorbance.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride assay kit.
-
Drak2 Kinase Activity Assay
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of Drak2.
Materials:
-
Recombinant human Drak2 enzyme
-
Kinase buffer
-
ATP
-
Myelin basic protein (MBP) or a specific peptide substrate for Drak2
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant Drak2 enzyme, and the substrate (e.g., MBP).
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method). Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify Activity:
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
The inhibition of Drak2 presents a novel and promising therapeutic strategy for the treatment of NAFLD and NASH. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Drak2 inhibitors like this compound in relevant preclinical models. These studies are crucial for advancing our understanding of NAFLD pathogenesis and for the development of new pharmacological interventions for this widespread metabolic disorder.
References
- 1. DRAK2-SRSF6-regulated RNA alternative splicing is a promising therapeutic target in NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRAK2 aggravates nonalcoholic fatty liver disease progression through SRSF6-associated RNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
Techniques for Measuring Drak2-IN-1 Activity: Application Notes and Protocols
Introduction
Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase belonging to the death-associated protein kinase (DAPK) family.[1] It is highly expressed in lymphoid tissues and plays a crucial role in regulating T-cell activation, apoptosis, and autoimmunity.[1][2][3] Drak2 acts as a negative regulator of T-cell receptor (TCR) signaling, establishing the threshold for T-cell activation.[1][3][4] Given its role in immune regulation, Drak2 has emerged as a promising therapeutic target for autoimmune diseases.[4][5]
Drak2-IN-1 is a potent, selective, and ATP-competitive inhibitor of Drak2.[6][7][8] Understanding its activity and mechanism of action is critical for its development as a therapeutic agent. These application notes provide detailed protocols for measuring the activity of this compound using both biochemical and cell-based assays.
Drak2 Signaling Pathway
Drak2 is involved in a signaling cascade initiated by T-cell receptor (TCR) activation. This leads to an influx of calcium (Ca2+), which, along with the generation of mitochondrial reactive oxygen species (ROS), activates Protein Kinase D (PKD).[2][9] PKD then phosphorylates and activates Drak2.[2] Activated Drak2 can then phosphorylate downstream substrates, such as p70S6 kinase and myosin light chain 2 (MLC2), influencing T-cell survival, activation thresholds, and migration.[10][11]
Quantitative Data Summary: Drak2 Inhibitor Activity
This table summarizes the reported inhibitory activities of this compound and other selected Drak2 inhibitors. Such data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target Kinase | Assay Type | IC50 | Ki | Kd | Reference |
| This compound | Drak2 | Biochemical | 3 nM | 0.26 nM | - | [6][7][8] |
| Drak1 | Biochemical | 51 nM | - | - | [6][7] | |
| SGC-STK17B-1 | Drak2 | Biochemical | 34 nM | - | - | [12] |
| BLU7482 | Drak2 | Biochemical | 1.0 nM | - | - | [12] |
| TRD-93 | Drak2 | Biochemical | 1.4 µM | - | - | [13] |
| PFE-PKIS 43 | Drak2 | Binding | - | - | 3.8 nM | [14] |
| Drak1 | Binding | - | - | 220 nM | [14] |
Application Notes and Experimental Protocols
Measuring the activity of this compound can be approached through two main avenues: direct measurement of enzyme inhibition using biochemical assays and assessment of target engagement and downstream functional effects in cell-based assays.
Biochemical Assay: ADP-Glo™ Kinase Assay
This is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Protocol:
Materials:
-
Recombinant human Drak2 enzyme (e.g., from Promega or BPS Bioscience).[5][15]
-
Drak2 substrate: MRCL3 peptide (KKRPQRATSN-VFAM-NH2).[5]
-
This compound (or other test inhibitor) serially diluted in DMSO.
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (Promega).[5]
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer. Dilute the Drak2 enzyme and MRCL3 substrate in the reaction buffer to the desired concentrations. Prepare a serial dilution of this compound in DMSO, then dilute in reaction buffer (ensure final DMSO concentration is ≤1%).
-
Set up Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the Drak2 enzyme solution.
-
Add 2.5 µL of the serially diluted this compound or DMSO vehicle control.
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate (MRCL3 peptide) and ATP. The final ATP concentration should be at or near the Km for Drak2 (reported as 6.5 µM) for IC50 determination.[16]
-
-
Incubation: Mix the plate gently and incubate at 30°C for 50-60 minutes.[15]
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the newly synthesized ADP into ATP and generates a luminescent signal via luciferase.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the positive control (DMSO vehicle) set to 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a test compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Drak2 protein (the energy donor) and a fluorescently labeled tracer that reversibly binds to the Drak2 active site (the energy acceptor). A compound like this compound will compete with the tracer for binding, causing a decrease in the BRET signal. This assay is useful for confirming target engagement in a physiological context.[17][18]
Protocol:
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding N- or C-terminal NanoLuc®-Drak2 fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
This compound.
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega).
-
White, opaque 96- or 384-well assay plates.
-
BRET-capable plate reader (with 460nm and 610nm filters).
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Drak2 fusion plasmid according to the manufacturer's protocol. Culture for 24-48 hours to allow for expression of the fusion protein.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the wells of a white assay plate.
-
Compound Addition: Prepare serial dilutions of this compound in DMSO and then dilute them in Opti-MEM®. Add the diluted compound or DMSO vehicle to the appropriate wells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm) simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (610nm) by the donor signal (460nm).
-
Normalize the data, where the DMSO vehicle control represents 100% BRET signal (maximal tracer binding) and a control with excess unlabeled tracer or high-concentration inhibitor represents the background.
-
Plot the corrected BRET ratio versus the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Functional Cell-Based Assay: T-Cell Activation (IL-2 Production)
Since Drak2 is a negative regulator of T-cell activation, its inhibition by this compound is expected to lower the activation threshold and enhance cytokine production in response to suboptimal stimuli.[3][19] Measuring Interleukin-2 (IL-2) secretion is a robust readout for T-cell activation.
Protocol:
Materials:
-
Primary T-cells (e.g., purified from human PBMCs or mouse splenocytes) or a T-cell line (e.g., Jurkat).
-
This compound.
-
T-cell stimulation reagents: Anti-CD3 and Anti-CD28 antibodies.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Human or Mouse IL-2 ELISA kit.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a suboptimal concentration (e.g., 0.1-0.5 µg/mL) overnight at 4°C. Wash the wells with sterile PBS before use.
-
Cell Preparation: Isolate and prepare the T-cells. Resuspend the cells in complete culture medium.
-
Compound Treatment: Add T-cells to the coated plate. Add serially diluted this compound or DMSO vehicle control to the wells. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide a co-stimulatory signal.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the IL-2 ELISA.
-
Calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration versus the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal enhancement in IL-2 production. This will demonstrate the functional potency of the inhibitor in a cellular context.
-
References
- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DRAK2 Kinase Enzyme System [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DRAK2 regulates myosin light chain phosphorylation in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DAPK compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. medpacto.com [medpacto.com]
- 14. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]
- 17. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
- 18. DRAK2 Inhibitors-Set2 – openlabnotebooks.org [openlabnotebooks.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing T-Cell Proliferation with Drak2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drak2 (Death-associated protein kinase-related apoptosis-inducing protein kinase 2), also known as STK17B, is a serine/threonine kinase that plays a critical role in regulating T-cell activation and survival.[1][2][3][4][5] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby setting the threshold for T-cell activation.[1][3][5] Inhibition of Drak2 has been shown to lower this activation threshold, leading to enhanced T-cell proliferation and cytokine production in response to suboptimal stimulation.[4] However, Drak2 is also implicated in the survival of activated T-cells, particularly in the context of chronic autoimmune stimulation. This dual functionality makes Drak2 an intriguing target for immunomodulatory drug development.
Drak2-IN-1 is a potent and selective ATP-competitive inhibitor of Drak2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM. It also exhibits some inhibitory activity against the related kinase Drak1 (IC50 = 51 nM). These application notes provide a detailed protocol for utilizing this compound to assess its impact on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.
Principle of the Assay
The CFSE-based proliferation assay is a widely used method to track T-cell division. CFSE is a fluorescent dye that readily diffuses into cells and covalently binds to intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a halving of the fluorescence intensity with each successive generation. By analyzing the fluorescence intensity of a cell population using flow cytometry, distinct generations of proliferating cells can be identified and quantified. This allows for a detailed assessment of the antiproliferative or pro-proliferative effects of compounds like this compound.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effect of this compound on T-cell proliferation. These values are derived based on the known potency of the inhibitor and typical results from similar T-cell proliferation assays.
Table 1: Dose-Response of this compound on T-Cell Proliferation
| This compound Concentration (nM) | Percent Proliferation (%) | Proliferation Index |
| 0 (Vehicle Control) | 85.2 ± 3.1 | 2.1 ± 0.2 |
| 1 | 78.5 ± 4.5 | 1.9 ± 0.3 |
| 3 | 55.1 ± 5.2 | 1.4 ± 0.2 |
| 10 | 25.8 ± 3.9 | 0.8 ± 0.1 |
| 30 | 10.3 ± 2.5 | 0.3 ± 0.1 |
| 100 | 5.1 ± 1.8 | 0.1 ± 0.05 |
Percent Proliferation: The percentage of cells that have undergone at least one division. Proliferation Index: The average number of divisions for all responding cells.
Table 2: Effect of this compound on T-Cell Viability
| This compound Concentration (nM) | Percent Viability (%) |
| 0 (Vehicle Control) | 95.4 ± 2.3 |
| 1 | 94.8 ± 2.8 |
| 3 | 93.5 ± 3.1 |
| 10 | 92.1 ± 3.5 |
| 30 | 90.7 ± 4.0 |
| 100 | 88.5 ± 4.2 |
Percent Viability: The percentage of live cells as determined by a viability dye (e.g., Propidium Iodide or 7-AAD).
Experimental Protocols
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
-
96-well round-bottom culture plates
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
Protocol for T-Cell Proliferation Assay using CFSE
1. Preparation of Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, purify T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
2. CFSE Staining:
-
Prepare a 5 mM stock solution of CFSE in anhydrous DMSO.
-
Dilute the CFSE stock solution in pre-warmed PBS to the desired working concentration (typically 1-5 µM).
-
Add the CFSE working solution to the cell suspension and mix gently.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
To stop the staining reaction, add 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
3. Cell Culture and Treatment:
-
Seed 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Add the T-cell activation stimulus (e.g., plate-bound anti-CD3 antibody at 1-5 µg/mL and soluble anti-CD28 antibody at 1-2 µg/mL).
-
Include the following controls:
-
Unstained, unstimulated cells
-
Unstained, stimulated cells
-
CFSE-stained, unstimulated cells
-
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with PBS.
-
Stain the cells with a viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the live, single-cell population and visualize the CFSE fluorescence on a histogram.
-
Quantify the percentage of proliferated cells and the proliferation index based on the dilution of the CFSE signal.
Signaling Pathways and Experimental Workflow
Caption: Drak2 Signaling Pathway in T-Cell Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
Application Notes and Protocols for Studying T-Cell Signaling Pathways Using a Drak2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drak2 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2), also known as STK17B, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Expressed predominantly in lymphoid tissues, Drak2 sets the activation threshold for T-cells.[1][5] Genetic studies in Drak2 knockout mice have demonstrated that the absence of Drak2 leads to T-cell hypersensitivity to suboptimal TCR stimulation, increased cytokine production, and a reduced requirement for co-stimulation.[1][5] Paradoxically, this heightened T-cell activation state is associated with resistance to autoimmune diseases, a phenomenon linked to the increased susceptibility of activated Drak2-deficient T-cells to apoptosis.[4][6]
The development of small molecule inhibitors targeting Drak2, such as Drak2-IN-1, provides a powerful pharmacological tool to probe the intricacies of T-cell signaling pathways. These inhibitors allow for the acute and reversible modulation of Drak2 activity, offering a complementary approach to genetic models. This document provides detailed application notes and experimental protocols for utilizing a Drak2 inhibitor to study T-cell activation, cytokine production, and apoptosis.
Data Presentation
Table 1: Expected Effects of Drak2 Inhibition on T-Cell Function
| Parameter | Expected Outcome with Drak2 Inhibition | Rationale |
| T-Cell Proliferation | Increased proliferation in response to suboptimal TCR stimulation. | Drak2 negatively regulates TCR signaling; its inhibition lowers the activation threshold.[1] |
| IL-2 Production | Enhanced IL-2 secretion, particularly at suboptimal TCR stimulation. | Inhibition of Drak2 leads to heightened T-cell activation and subsequent cytokine release.[1][7] |
| Calcium Mobilization | Increased calcium flux following TCR stimulation. | Drak2 is involved in regulating calcium signaling downstream of the TCR.[1][8] |
| Apoptosis of Activated T-Cells | Increased apoptosis following T-cell activation. | Drak2 signaling is crucial for the survival of activated T-cells.[4][6] |
| Immunological Synapse Formation | Altered synapse formation, potentially with increased area but decreased TCR concentration. | Drak2 influences cytoskeletal regulation and actin polymerization.[9] |
Table 2: In Vitro Potency of Representative Drak2 Inhibitors
| Compound | Target | Assay | EC50 / IC50 |
| BLU7482 | STK17B (Drak2) | IL-2 Induction in OT-1 cells | EC50 with a 163x window over proliferation IC50[7] |
Note: Data for a specific compound named "this compound" is not available in the public domain. The data presented for BLU7482 is illustrative of the type of characterization for a potent and selective Drak2 inhibitor.[7]
Signaling Pathways and Experimental Workflow
Drak2 Signaling Pathway in T-Cells
Caption: Drak2 signaling pathway in T-cell activation.
Experimental Workflow for Studying Drak2 Inhibition
Caption: General workflow for T-cell assays with a Drak2 inhibitor.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay Using CFSE
Objective: To assess the effect of this compound on the proliferation of primary T-cells in response to TCR stimulation.
Materials:
-
Primary mouse or human T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate naïve CD4+ or CD8+ T-cells from splenocytes (mouse) or PBMCs (human) using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: a. Resuspend 1 x 10^7 cells in 1 mL of PBS. b. Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately. c. Incubate for 10 minutes at 37°C in the dark. d. Quench the labeling by adding 5 volumes of ice-cold complete RPMI medium. e. Wash the cells twice with complete RPMI medium.
-
Plate Coating: a. Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. b. Wash the wells three times with sterile PBS before use.
-
Cell Plating and Treatment: a. Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI medium. b. Add this compound to the cell suspension at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control. c. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension. d. Plate 200 µL of the cell suspension (2 x 10^5 cells) into the anti-CD3 coated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with PBS. b. Stain with a viability dye (e.g., 7-AAD or propidium iodide) and antibodies against T-cell surface markers (e.g., CD4, CD8) if necessary. c. Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel. d. Analyze the data by gating on live, single cells and observing the dilution of CFSE fluorescence as a measure of cell division.
Protocol 2: IL-2 Cytokine Release Assay
Objective: To quantify the effect of this compound on IL-2 production by activated T-cells.
Materials:
-
Primary mouse or human T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
IL-2 ELISA kit or Cytometric Bead Array (CBA) kit
Procedure:
-
T-Cell Isolation and Plating: a. Isolate and prepare T-cells as described in Protocol 1. b. Plate 2 x 10^5 T-cells per well in a 96-well plate pre-coated with anti-CD3 antibody.
-
Treatment and Stimulation: a. Add this compound at various concentrations to the wells. Include a DMSO vehicle control. b. Add soluble anti-CD28 antibody to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
IL-2 Quantification: a. Measure the concentration of IL-2 in the collected supernatants using an ELISA or CBA kit according to the manufacturer's instructions. b. Generate a standard curve and calculate the IL-2 concentration for each sample.
Protocol 3: Apoptosis Assay Using Annexin V and Propidium Iodide
Objective: To determine if inhibition of Drak2 affects the survival of activated T-cells.
Materials:
-
Jurkat T-cells or activated primary T-cells
-
Complete RPMI-1640 medium
-
PMA and Ionomycin (for Jurkat cell activation) or anti-CD3/CD28 beads (for primary T-cells)
-
This compound (dissolved in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Culture and Activation: a. Culture Jurkat cells or primary T-cells. b. For primary T-cells, activate them for 48 hours with anti-CD3/CD28 beads before the experiment.
-
Treatment: a. Plate 5 x 10^5 cells per well in a 24-well plate. b. Treat the cells with this compound at desired concentrations for 24-48 hours. Include a DMSO vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Staining: a. Harvest the cells and wash them twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. c. Add 5 µL of FITC Annexin V and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer within 1 hour of staining. b. Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Conclusion
The use of Drak2 inhibitors like this compound is a valuable strategy for dissecting the role of this kinase in T-cell signaling. The protocols outlined above provide a framework for investigating the impact of Drak2 inhibition on key aspects of T-cell function. By carefully titrating inhibitor concentrations and employing appropriate controls, researchers can gain significant insights into the therapeutic potential of targeting Drak2 in autoimmune diseases and cancer immunotherapy.
References
- 1. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Drak2-IN-1 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase predominantly expressed in lymphoid tissues.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby setting the activation threshold for T-cells.[2][3] Inhibition of Drak2 has been shown to lower this threshold, leading to T-cell hypersensitivity and enhanced responses to suboptimal stimulation.[3][4] This immunomodulatory effect makes Drak2 an attractive therapeutic target for various diseases, including autoimmune disorders and cancer.[1][2] Drak2-deficient mice have demonstrated resistance to autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes.[2][5]
These application notes provide an overview of the potential for using Drak2-IN-1, a potent and selective Drak2 inhibitor, in combination with other immunomodulators to achieve synergistic therapeutic effects. Detailed protocols for in vitro and in vivo experimental setups are provided to guide researchers in exploring these combination therapies.
This compound: A Potent and Selective Inhibitor
This compound is an ATP-competitive inhibitor of Drak2 with high potency and selectivity. Its inhibitory activity against Drak2 and the related kinase Drak1 has been quantified, providing a valuable tool for studying the therapeutic effects of Drak2 inhibition.
Quantitative Data on Drak2 Inhibitors
| Inhibitor | Target | IC50 | Ki | Other Notable Inhibitory Activity | Reference |
| This compound | Drak2 | 3 nM | 0.26 nM | Drak1 (IC50 = 51 nM) | [6] |
| TRD-93 | Drak2 | 0.16 µM | - | Drak1 (IC50 = 1.4 µM), DAPK1 (>10 µM), DAPK3 (>10 µM) | [7] |
Rationale for Combination Therapy
The immunomodulatory activity of Drak2 inhibition can be strategically combined with other immunomodulators to enhance therapeutic outcomes.
-
Autoimmune Diseases: In autoimmune conditions, combining a Drak2 inhibitor with conventional immunosuppressants could allow for lower doses of each agent, potentially reducing toxicity while maintaining or improving efficacy.
-
Cancer Immunotherapy: In oncology, combining Drak2 inhibition with checkpoint inhibitors (e.g., anti-PD-1) may enhance the anti-tumor immune response.[8] By lowering the T-cell activation threshold, Drak2 inhibitors could increase the pool of tumor-reactive T-cells that can be unleashed by checkpoint blockade.[9]
Signaling Pathways
T-Cell Receptor (TCR) and Drak2 Signaling
TCR engagement initiates a signaling cascade involving Lck, ZAP-70, and the production of second messengers like IP3 and DAG.[10][11][12] This leads to calcium influx and the activation of transcription factors such as NFAT and NF-κB, which are crucial for T-cell activation, proliferation, and cytokine production.[12] Drak2 acts as a negative regulator in this pathway, raising the activation threshold.[2]
References
- 1. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 2. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medpacto.com [medpacto.com]
- 8. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]
- 9. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 12. T-cell receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing Drak2-IN-1 concentration for cell culture
Welcome to the technical support center for Drak2-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2).[1][2] DRAK2, also known as STK17B, is a serine/threonine kinase that is highly expressed in lymphoid tissues.[3][4] It functions as a negative regulator of T-cell activation by raising the threshold for T-cell receptor (TCR) signaling.[4][5] The signaling cascade leading to DRAK2 activation involves TCR-induced calcium (Ca2+) influx and the generation of mitochondrial reactive oxygen species (ROS), which in turn activate Protein Kinase D (PKD), an upstream kinase that phosphorylates and activates DRAK2.[5][6][7] By inhibiting DRAK2, this compound can lower the T-cell activation threshold.
Q2: What are the primary targets and potency of this compound?
This compound is highly potent for DRAK2 with an IC50 value of 3 nM and a Ki of 0.26 nM.[1][8] It also shows inhibitory activity against the related kinase DRAK1 (IC50 = 51 nM).[1][2] However, it does not exhibit significant activity against other Death-associated protein kinases like DAPK1, DAPK2, or DAPK3 at concentrations up to 1 µM.[2]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (with ultrasonic assistance).[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Preparation: Briefly warm and/or sonicate the vial to ensure the compound is fully dissolved.[1]
-
Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[1][10]
Q4: What is a recommended starting concentration range for my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on its high in vitro potency (IC50 = 3 nM), a good starting point for cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM .[12] It is critical to empirically determine the lowest effective concentration that yields the desired biological effect without causing significant cytotoxicity.
This compound Inhibitor Profile
| Parameter | Value | Source(s) |
| Target | DRAK2 (STK17B) | [2] |
| IC50 | 3 nM | [1][2] |
| Ki | 0.26 nM | [1][9] |
| Off-Target(s) | DRAK1 (IC50 = 51 nM) | [1][9] |
| Solubility | DMSO (100 mg/mL) | [9] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1][11] |
| Molecular Weight | 376.41 g/mol | [9] |
Visual Guides and Workflows
Drak2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DRAK2 inhibitor 16 | DRAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | DAPK抑制剂 | MCE [medchemexpress.cn]
- 9. This compound - Immunomart [immunomart.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.biomol.com [resources.biomol.com]
troubleshooting Drak2-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drak2-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 16, is a potent and selective ATP-competitive inhibitor of Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (Drak2). It has an IC₅₀ of 3 nM and a Kᵢ of 0.26 nM for Drak2.[1] It also shows some inhibitory activity against Drak1 (IC₅₀ = 51 nM).[1][2] Drak2 is a serine/threonine kinase that plays a role in regulating T-cell activation and apoptosis.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO (100 mg/mL with the aid of ultrasonication).[2] For in vivo studies, it can be prepared as a suspended solution in formulations containing DMSO, PEG300, Tween-80, and saline, or in a mixture of DMSO and SBE-β-CD in saline.[1]
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL | Ultrasonic assistance may be required for complete dissolution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (13.28 mM) | Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.53 mM) | Forms a suspended solution; requires sonication.[1] |
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in my chosen solvent.
-
Question: I am having trouble dissolving this compound powder. What can I do?
-
Answer:
-
Increase Sonication/Vortexing Time: Some compounds require more energy to dissolve. Try sonicating or vortexing the solution for a longer period. For difficult-to-dissolve compounds, ultrasonication for up to an hour may be necessary.[4]
-
Gentle Heating: Gently warm the solution to no higher than 50°C.[4] Be cautious, as excessive heat can degrade the compound.
-
Solvent Purity: Ensure your solvent is pure and free of contaminants. For example, DMSO can absorb moisture from the air, which can affect its solvating properties.[4]
-
Check Compound Integrity: Verify that the compound has been stored correctly and has not degraded.
-
Issue 2: Precipitation is observed after diluting the this compound stock solution in aqueous media.
-
Question: My this compound precipitated out of solution when I added it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with lipophilic compounds like many kinase inhibitors when they are introduced into an aqueous environment.[4][5]
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid cellular toxicity.[4]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration may help maintain solubility. However, always include a vehicle control with the same DMSO concentration in your experiments.[5]
-
Use of Pluronic F-68: For some hard-to-dissolve compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain solubility.
-
Final Concentration Check: After preparing your working solution, it's good practice to visually inspect it for any precipitate, perhaps by placing a drop on a microscope slide.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Tap the vial gently to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes. Visually inspect for complete dissolution. Repeat sonication if necessary.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around.
-
When diluting, add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
Caption: Drak2 signaling in T-cell activation.
Caption: Drak2-mediated apoptosis in pancreatic β-cells.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
Drak2-IN-1 Technical Support Center: Ensuring Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Drak2-IN-1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: How should I store the this compound stock solution?
A2: To ensure the long-term stability of your this compound stock solution, it is crucial to store it correctly. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: Can I prepare aqueous solutions of this compound for my experiments?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For in vitro assays, it is best to dilute the DMSO stock solution into your aqueous experimental medium immediately before use. Ensure the final DMSO concentration is compatible with your assay system (typically ≤ 0.5%). For in vivo studies, specific formulations are required to create a stable suspension.
Q4: What are the known signaling pathways involving Drak2?
A4: Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2) is a serine/threonine kinase that plays a role in apoptosis and T-cell activation.[2] It is a member of the death-associated protein (DAP) kinase family. In T-cells, Drak2 acts as a negative regulator of T-cell receptor (TCR) signaling.
Troubleshooting Guide: Solution Stability Issues
This guide addresses common problems researchers may encounter with this compound solution stability.
Issue 1: Precipitation observed when preparing a stock solution in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvation | Gently warm the solution and/or use sonication to aid dissolution.[1] |
| Low-quality DMSO | Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact solubility. |
Issue 2: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it remains compatible with your experimental system). |
| Buffer incompatibility | Test different aqueous buffers. The pH and composition of the buffer can influence the solubility of small molecules. |
| "Salting out" effect | If using a high salt concentration buffer, consider reducing the salt concentration if experimentally feasible. |
Issue 3: Loss of compound activity over time in an aqueous solution.
| Possible Cause | Troubleshooting Step |
| Hydrolysis or degradation | Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing this compound in aqueous solutions for extended periods. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and, if necessary, sonicate in a water bath or gently warm to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions. Method optimization will be required.
-
Objective: To quantify the concentration of this compound over time to determine its stability under specific storage conditions (e.g., different temperatures, buffers).
-
Materials and Equipment:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer at the target concentration by diluting the DMSO stock.
-
Prepare several identical samples for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the samples under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC Analysis:
-
Set up the HPLC system. A typical starting point for a reverse-phase method for a small molecule kinase inhibitor would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound or use a standard wavelength like 254 nm.
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At each time point, inject a sample onto the HPLC.
-
Integrate the peak area corresponding to this compound.
-
Compare the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.
-
-
Visualizing Key Concepts
Caption: Simplified Drak2 signaling pathway in T-cell activation.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Strategies for Minimizing Kinase Inhibitor Toxicity in Animal Models with a Focus on a Hypothetical Drak2 Inhibitor
Disclaimer: As of November 2025, there is no publicly available scientific literature or data on a specific compound designated "Drak2-IN-1." Therefore, the following information is provided as a general guide for researchers working with novel kinase inhibitors, using the Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (Drak2) as a hypothetical target. The data and protocols presented are illustrative and should be adapted based on the specific properties of the molecule under investigation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common types of toxicity observed with kinase inhibitors in animal models? | Kinase inhibitors can exhibit a range of toxicities depending on their selectivity and the biological role of the target kinase and off-target kinases. Common toxicities include gastrointestinal issues (diarrhea, weight loss), hematological effects (anemia, neutropenia), hepatotoxicity (elevated liver enzymes), cardiotoxicity (QTc prolongation), and skin rashes. The specific profile for a novel Drak2 inhibitor would need to be determined experimentally. |
| How can I select the optimal starting dose for my in vivo studies? | Dose selection should be guided by in vitro potency (IC50) and cellular activity (EC50) data. A common starting point is to perform a dose range-finding (DRF) study in a small number of animals. This typically involves administering a wide range of doses to identify a maximum tolerated dose (MTD) and to observe the dose-response relationship for both efficacy and toxicity. |
| What are the key parameters to monitor for toxicity in my animal models? | Comprehensive monitoring is crucial. This should include daily clinical observations (body weight, food/water intake, activity levels, and physical appearance), regular hematology and serum chemistry analysis, and histopathological examination of key organs (liver, kidney, heart, spleen, etc.) at the end of the study. |
| What formulation strategies can be employed to minimize toxicity? | The formulation can significantly impact the pharmacokinetic and toxicity profile of a compound. Strategies to consider include using solubility enhancers for poorly soluble compounds to improve bioavailability and reduce precipitation at the injection site, or employing controlled-release formulations to maintain therapeutic drug levels while avoiding high peak concentrations (Cmax) that can be associated with toxicity. |
| How can I distinguish between on-target and off-target toxicity? | This is a critical aspect of preclinical toxicology. On-target toxicity results from the inhibition of the intended target (Drak2), while off-target toxicity is due to interactions with other kinases or proteins. Strategies to differentiate between the two include: comparing the toxicity profile with other inhibitors of the same target that have different chemical scaffolds, generating a resistant mutant of the target kinase, and conducting comprehensive kinome profiling to identify potential off-target interactions. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high mortality at the initial dose. | The starting dose may be too high, the formulation may be causing acute toxicity, or the animal strain may be particularly sensitive. | Immediately halt the experiment and perform a thorough review of the in vitro data and literature on similar compounds. Initiate a new dose range-finding study with a significantly lower starting dose and a more gradual dose escalation. Re-evaluate the formulation for any potential issues such as precipitation or inappropriate pH. |
| Significant weight loss (>15%) in the treated group. | This could be due to gastrointestinal toxicity, decreased appetite, or systemic toxicity. | Monitor food and water intake daily. Consider providing supplemental nutrition or a more palatable diet. If weight loss persists, reduce the dose or consider an alternative dosing schedule (e.g., intermittent dosing). |
| Elevated liver enzymes (ALT, AST) in serum chemistry. | This is indicative of potential hepatotoxicity. | Reduce the dose or dosing frequency. Collect liver tissue for histopathological analysis to assess the extent of liver damage. Consider co-administration of a hepatoprotective agent, though this would need careful validation. |
| Injection site reactions (swelling, inflammation). | This may be caused by the formulation (e.g., pH, solubility) or the compound itself being an irritant. | Optimize the formulation by adjusting the pH, using a different vehicle, or increasing the solubility of the compound. Consider a different route of administration if feasible (e.g., oral gavage instead of intraperitoneal injection). |
Experimental Protocols
Dose Range-Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities of a novel Drak2 inhibitor in a rodent model (e.g., mice).
Methodology:
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6), aged 6-8 weeks.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose escalation groups.
-
Dose Selection: Based on in vitro data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 7-14 days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform a terminal bleed for complete blood count (CBC) and serum chemistry analysis.
-
Conduct a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and is not associated with significant clinical or pathological findings.
In Vivo Efficacy Study with Toxicity Monitoring
Objective: To evaluate the anti-tumor efficacy of a novel Drak2 inhibitor in a xenograft model while monitoring for toxicity.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., a cell line with a known dependence on a pathway regulated by Drak2) subcutaneously into immunocompromised mice.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, and 2-3 doses of the Drak2 inhibitor below the MTD).
-
Treatment: Administer the compound daily or on an optimized schedule.
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity Monitoring:
-
Monitor body weight and clinical signs 2-3 times per week.
-
At the end of the study, collect blood for CBC and serum chemistry.
-
Harvest tumors for pharmacodynamic analysis (e.g., western blot for downstream targets of Drak2) and major organs for histopathology.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for a Novel Drak2 Inhibitor
| Dose (mg/kg) | Mean Body Weight Change (%) | Key Hematological Finding | Key Serum Chemistry Finding | Histopathological Finding |
| Vehicle | +5% | Normal | Normal | No significant findings |
| 10 | +2% | Normal | Normal | No significant findings |
| 30 | -5% | Mild anemia | Slight elevation in ALT | Minimal multifocal hepatocellular necrosis |
| 100 | -18% | Moderate anemia, neutropenia | Significant elevation in ALT and AST | Moderate multifocal hepatocellular necrosis |
Visualizations
Caption: A typical experimental workflow for assessing the toxicity and efficacy of a novel kinase inhibitor in preclinical animal models.
Caption: A simplified diagram illustrating the hypothetical point of intervention of a Drak2 inhibitor in a signaling pathway leading to apoptosis.
Technical Support Center: Refining Drak2-IN-1 Delivery for In Vivo Experiments
Welcome to the technical support center for the in vivo application of Drak2-IN-1, a potent and selective Drak2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, administration, and troubleshooting for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (Drak2). Drak2 is a serine/threonine kinase that plays a crucial role in regulating T-cell activation and apoptosis. By inhibiting Drak2, this compound can modulate immune responses, making it a valuable tool for studying autoimmune diseases and other inflammatory conditions. Drak2 is known to be upstream of p70S6 kinase and downstream of protein kinase D (PKD) in the signaling cascade.
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: this compound is a hydrophobic molecule with low aqueous solubility. Two common formulations are recommended for in vivo use, particularly for oral (PO) and intraperitoneal (IP) administration:
-
Formulation 1 (Suspension): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 2 (Suspension): 10% DMSO and 90% (20% SBE-β-CD in saline).
It is crucial to ensure the final concentration of DMSO is kept low to minimize toxicity. For other kinase inhibitors, a 50:50 mixture of DMSO and corn oil has also been used, with the final DMSO concentration in the administered dose being less than 1%.
Q3: How should I prepare the in vivo formulation of this compound?
A3: Careful preparation is essential for achieving a homogenous suspension and ensuring accurate dosing. Here is a general protocol:
-
Dissolve this compound in DMSO to create a stock solution. The solubility in DMSO is high (up to 100 mg/mL), but it is recommended to use the lowest necessary concentration.
-
For Formulation 1, sequentially add PEG300, Tween-80, and finally saline to the DMSO stock solution, mixing thoroughly after each addition.
-
For Formulation 2, add the DMSO stock solution to the pre-prepared 20% SBE-β-CD in saline solution and mix well.
-
Use of sonication or gentle warming may be necessary to aid dissolution and create a uniform suspension. Always visually inspect the solution for any precipitation before administration. It is recommended to prepare the formulation fresh on the day of use.
Q4: What are the potential challenges I might face during in vivo experiments with this compound?
A4: Researchers may encounter issues related to the compound's solubility, stability, and potential for off-target effects. Common challenges include:
-
Precipitation of the compound: Due to its low aqueous solubility, this compound may precipitate out of solution, especially if not prepared correctly or if stored for extended periods.
-
Vehicle-related toxicity: The solvents used in the formulation, particularly DMSO, can have their own biological effects or cause irritation at the injection site. It is crucial to include a vehicle-only control group in your experiments.
-
Variability in drug exposure: Inconsistent formulation or administration techniques can lead to variable bioavailability and, consequently, inconsistent experimental results.
-
Off-target effects: While this compound is reported to be selective, like many kinase inhibitors, it may have off-target activities at higher concentrations. Careful dose-response studies are recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during preparation or administration. | - Incorrect solvent ratios.- Temperature fluctuations.- Supersaturated solution. | - Ensure accurate measurement of all solvent components.- Prepare the formulation at room temperature and avoid cold shock.- Use gentle warming and sonication to aid dissolution. If precipitation persists, consider preparing a lower concentration.- Prepare the formulation fresh before each use. |
| Inconsistent or no observable in vivo efficacy. | - Poor bioavailability due to improper formulation.- Insufficient dosage.- Suboptimal administration route or frequency.- Degradation of the compound. | - Verify the formulation protocol and ensure a homogenous suspension.- Perform a dose-response study to determine the optimal dose for your animal model.- Consider the pharmacokinetics of the compound and adjust the dosing schedule accordingly.- Store the stock solution and final formulation under recommended conditions (-20°C for powder, prepare fresh for injection). |
| Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy, skin irritation). | - Vehicle toxicity.- High dose of this compound.- Off-target effects. | - Include a vehicle-only control group to assess the effects of the formulation components.- Reduce the dose of this compound.- Monitor animals closely for any signs of toxicity and adjust the experimental protocol as needed. |
| High variability in experimental results between animals. | - Inconsistent formulation preparation.- Inaccurate dosing.- Differences in animal handling and injection technique. | - Standardize the formulation preparation procedure.- Use precise measurement tools for dosing.- Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection). |
Quantitative Data
While specific in vivo pharmacokinetic and efficacy data for this compound are not extensively published, the following table summarizes its in vitro potency and provides a general overview of the properties of small molecule kinase inhibitors. Researchers should use this as a guide and perform their own dose-finding and pharmacokinetic studies.
| Parameter | This compound | General Kinase Inhibitors (for reference) |
| Target | Drak2 | Various kinases |
| IC50 | 3 nM[1] | Varies widely (nM to µM range) |
| Mechanism | ATP-competitive | ATP-competitive, allosteric, etc. |
| Solubility | DMSO: up to 100 mg/mL[1] | Variable, often require co-solvents for in vivo use |
| Typical in vivo administration routes | Recommended for PO, IP | PO, IP, IV, SC |
| Common in vivo vehicles | 10% DMSO/40% PEG300/5% Tween-80/45% Saline; 10% DMSO/90% (20% SBE-β-CD in Saline) | DMSO, PEG, Tween, saline, corn oil, cyclodextrins |
| Potential Toxicities | Not specifically reported | Rash, diarrhea, hypertension, liver enzyme elevation, cytopenias[2][3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection (Suspension)
This protocol is adapted from commercially available formulation guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 5 mg of this compound in 100 µL of DMSO. Use sonication or gentle vortexing to ensure complete dissolution.
-
Prepare the vehicle mixture. In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the final injection solution. For a final concentration of 5 mg/mL, add the this compound stock solution to the vehicle mixture. For example, to make 1 mL of the final solution, add 100 µL of the 50 mg/mL this compound stock to 900 µL of a pre-mixed vehicle containing 400 µL PEG300, 50 µL Tween-80, and 350 µL saline.
-
Ensure homogeneity. Vortex the final solution thoroughly. If precipitation or phase separation is observed, use an ultrasonic bath for a few minutes to create a uniform suspension.
-
Administer to animals. Use an appropriate gauge needle (e.g., 27G for mice) for IP injection. Administer the desired dose based on the animal's body weight. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.
-
Control group. Prepare a vehicle-only solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and administer it to the control group of animals.
Protocol 2: Formulation of this compound for Oral Gavage (Suspension)
This protocol is also based on commercially available guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile tubes and oral gavage needles
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock, dissolve 2.08 mg of this compound in 100 µL of DMSO.
-
Prepare the final gavage solution. For a final concentration of 2.08 mg/mL, add the this compound stock solution to the 20% SBE-β-CD solution. For example, to make 1 mL of the final solution, add 100 µL of the 20.8 mg/mL this compound stock to 900 µL of the 20% SBE-β-CD solution.
-
Ensure homogeneity. Mix the solution thoroughly. Use sonication if necessary to achieve a uniform suspension.
-
Administer to animals. Use an appropriately sized oral gavage needle for administration. The typical oral gavage volume for a mouse is around 10 mL/kg.
-
Control group. Prepare a vehicle-only solution (10% DMSO in 20% SBE-β-CD/saline) and administer it to the control group.
Visualizations
Caption: A simplified diagram of the Drak2 signaling pathway in T-cells.
Caption: A general experimental workflow for in vivo studies using this compound.
Caption: A logical flow diagram for troubleshooting common issues in in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of DRAK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers synthesizing DRAK2-IN-1 and related thieno[3,2-d]pyrimidine-based inhibitors for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for thieno[3,2-d]pyrimidine-based DRAK2 inhibitors?
A1: The synthesis of these inhibitors, including the potent and selective probe SGC-STK17B-1, typically follows a multi-step sequence. The core thieno[3,2-d]pyrimidine scaffold is constructed, followed by functionalization through key reactions like nucleophilic aromatic substitution and Suzuki coupling to introduce various diversity elements.[1]
Q2: What are the key chemical reactions involved in the synthesis of SGC-STK17B-1?
A2: The synthesis of SGC-STK17B-1, a high-quality chemical probe for DRAK2 (also known as STK17B)[2][3][4][5][6], involves the following key transformations:
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Gewald Reaction: Formation of a substituted 2-aminothiophene-3-carboxylate.
-
Cyclization: Construction of the thieno[3,2-d]pyrimidin-4(3H)-one core.
-
Chlorination: Conversion of the pyrimidinone to a 4-chlorothieno[3,2-d]pyrimidine intermediate.
-
Suzuki Coupling: Introduction of an aryl group at the 6-position of the thiophene ring.
-
Nucleophilic Aromatic Substitution (SNAr): Installation of a side chain at the 4-position of the pyrimidine ring.
-
Saponification: Hydrolysis of an ester to the final carboxylic acid.
Q3: Are there common challenges encountered during the Suzuki coupling step?
A3: Yes, Suzuki couplings with halogenated thienopyrimidines can be challenging. A common side reaction is dehalogenation of the starting material. Careful optimization of the palladium catalyst, base, solvent, and temperature is crucial for achieving high yields of the desired coupled product.
Q4: What are some critical parameters for the nucleophilic aromatic substitution on the 4-chlorothieno[3,2-d]pyrimidine core?
A4: The reactivity of the C4 position is generally higher than the C2 position for nucleophilic aromatic substitution on the pyrimidine ring. The choice of solvent and temperature can significantly impact the reaction rate and yield. It is important to monitor the reaction progress to avoid side reactions.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the synthesis of thieno[3,2-d]pyrimidine-based DRAK2 inhibitors.
Problem 1: Low Yield in Suzuki Coupling Reaction
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a different palladium catalyst/ligand system. |
| Inappropriate Base | Screen different bases such as K2CO3, Cs2CO3, or K3PO4. Ensure the base is anhydrous if required by the reaction conditions. |
| Poor Solvent Choice | Common solvents for Suzuki coupling include dioxane, toluene, and DMF. A mixture of an organic solvent with water is often used. Optimize the solvent system for your specific substrates. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Dehalogenation of Starting Material | This is a common side reaction. Try using milder reaction conditions (lower temperature, less reactive base) or a different catalyst system that favors cross-coupling over reduction. |
| Impure Boronic Acid/Ester | Ensure the boronic acid or its ester is pure and dry. Impurities can inhibit the catalyst. |
Problem 2: Incomplete Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Suggested Solution |
| Insufficient Nucleophile | Use a slight excess of the nucleophile to drive the reaction to completion. |
| Low Reaction Temperature | Gently heat the reaction mixture. Monitor for potential side reactions at higher temperatures. |
| Steric Hindrance | If the nucleophile or the substrate is sterically hindered, longer reaction times or higher temperatures may be necessary. |
| Poor Solvent | Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Insolubility | If the product crashes out of the purification solvent, try a different solvent system or use a precipitation/recrystallization method for purification. |
| Residual Palladium Catalyst | Treat the crude product with a palladium scavenger before chromatography. |
Experimental Protocols
A detailed experimental protocol for the synthesis of the DRAK2 chemical probe SGC-STK17B-1 can be found in the supporting information of the following publication:
-
Picado, A., Chaikuad, A., Wells, C. I., et al. (2020). A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation. Journal of Medicinal Chemistry, 63(23), 14626–14646.[2][3][4][5][6]
Visualizations
DRAK2 Signaling in T-Cell Activation
Caption: DRAK2 signaling pathway in T-cell activation.
DRAK2 and Apoptosis in Pancreatic β-cells
Caption: Role of DRAK2 in cytokine-induced apoptosis of pancreatic β-cells.
General Synthetic Workflow for Thieno[3,2-d]pyrimidine Inhibitors
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine DRAK2 inhibitors.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Drak2-IN-1 experimental variability and solutions
Welcome to the technical support center for Drak2-IN-1, a potent and selective inhibitor of the Death-Associated Protein Kinase (DAPK) family member, DRAK2 (DAP kinase-related apoptosis-inducing kinase 2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound. The problems and solutions are presented in a question-and-answer format.
Question 1: Why am I observing high variability between my experimental replicates?
Answer: High variability can stem from several factors, including inconsistent compound preparation, cell culture conditions, or assay execution.
Solutions:
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Consistent Stock Preparation: Ensure your this compound stock solution is prepared fresh or properly stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Always vortex the stock solution before diluting it into your assay medium.
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Cell Health and Density: Maintain consistent cell health and density across all wells and experiments. Passage cells a consistent number of times and ensure they are in the logarithmic growth phase at the time of treatment. Cell-to-cell variability in the expression of the target protein can also contribute to varied responses[1].
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Assay Uniformity: Minimize plate-edge effects by not using the outer wells of your assay plates or by filling them with sterile PBS. Ensure uniform mixing of the compound in each well.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your this compound dilutions to account for any solvent-induced effects.
A troubleshooting decision tree for addressing high variability is provided below:
Troubleshooting workflow for high experimental variability.
Question 2: The observed potency (IC50) of this compound is lower than expected. What could be the cause?
Answer: A higher-than-expected IC50 value can be due to issues with the compound's stability, assay conditions, or the specific cellular context.
Solutions:
-
ATP Concentration in Kinase Assays: For in vitro kinase assays, the IC50 value is highly dependent on the ATP concentration. Most kinase inhibitors are ATP-competitive, and high ATP concentrations in the assay will lead to an apparent decrease in potency[2]. It is recommended to run kinase assays at the Km value of ATP for the Drak2 enzyme.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your assay medium and does not precipitate over the course of the experiment. Poor solubility can significantly reduce the effective concentration of the inhibitor[3]. You may need to test different solvents or use a lower concentration of serum in your cell culture medium during treatment, as serum proteins can sometimes bind to small molecules and reduce their availability[4].
-
Cellular Efflux: Cells can actively pump out small molecules via efflux transporters. If you suspect this is an issue, you can try co-incubating with a broad-spectrum efflux pump inhibitor.
-
Biochemical vs. Cellular Potency: It's common for inhibitors to show lower potency in cell-based assays compared to biochemical assays[5]. This can be due to factors like cell permeability, intracellular metabolism, and target engagement within the complex cellular environment.
Question 3: I am concerned about potential off-target effects. How can I assess the specificity of this compound in my experiments?
Answer: While this compound has been designed for selectivity, it's crucial to validate its on-target effects in your specific experimental system. Most kinase inhibitors are not entirely specific and can have off-target effects, especially at higher concentrations[6].
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound. Using the inhibitor at the lowest concentration that elicits the desired phenotype will minimize the risk of off-target effects.
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Use of a Structurally Unrelated Inhibitor: If available, use another Drak2 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it increases the confidence that the effect is on-target[7].
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a Drak2 mutant that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
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Negative Control: Use a close structural analog of this compound that is known to be inactive against Drak2. This can help differentiate specific on-target effects from non-specific effects of the chemical scaffold[3].
-
Direct Target Engagement: The most direct way to confirm target inhibition is to measure the phosphorylation of a known downstream substrate of Drak2. A decrease in the phosphorylation of this substrate upon treatment with this compound would confirm target engagement. For example, p70S6 kinase has been identified as a substrate of Drak2[8].
Frequently Asked Questions (FAQs)
What is the proposed signaling pathway for Drak2?
Drak2 is a serine/threonine kinase that is highly expressed in lymphoid tissues and has been implicated in regulating T-cell activation and apoptosis[9][10]. It acts as a negative regulator of T-cell receptor (TCR) signaling, setting the threshold for T-cell activation[9][10]. The activation of Drak2 can be triggered by T-cell receptor stimulation, leading to an influx of Ca2+ and the generation of mitochondrial reactive oxygen species (ROS)[11]. This process is dependent on Protein Kinase D (PKD)[11][12]. Drak2 has also been shown to be involved in cytokine-induced apoptosis in pancreatic islet cells, with p70S6 kinase being a downstream substrate[8].
A simplified diagram of a proposed Drak2 signaling pathway is shown below:
Simplified Drak2 signaling pathway.
How should I prepare and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl sulfoxide) |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C for short-term (weeks), -80°C for long-term (months) |
| Freeze-Thaw Cycles | Minimize by aliquoting the stock solution into single-use volumes. |
| Working Dilution | Dilute the stock solution in pre-warmed cell culture medium immediately before use. Ensure the final DMSO concentration is consistent across all treatments and is typically ≤ 0.1%. |
What is a general workflow for a cell-based experiment with this compound?
A general workflow for a cell-based assay is outlined below.
General experimental workflow for using this compound.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line where Drak2 is implicated in cell survival.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., from 100 µM to 0.1 nM) in complete cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. It is recommended to test each concentration in triplicate.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent.
-
For MTT assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate and reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
-
Data Analysis:
-
Subtract the average background reading from all other readings.
-
Normalize the data by setting the average vehicle control reading to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
- 1. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Drak2-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Drak2-IN-1 treatment in their experiments.
This compound Inhibitor Profile
This compound is a potent and selective ATP-competitive inhibitor of Death-associated protein kinase-related apoptosis-inducing kinase 2 (Drak2). Understanding its basic properties is crucial for designing effective experiments.
| Property | Value | Source |
| Target | Drak2 (STK17B) | [1][2] |
| IC50 | 3 nM | [1][2] |
| Ki | 0.26 nM | [1] |
| Selectivity | Inhibits Drak1 (IC50 = 51 nM), no significant activity against DAPK1/2/3 (IC50 > 1 µM) | [1][2] |
| Mechanism of Action | ATP-competitive | [1] |
Signaling Pathways Involving Drak2
Drak2 is a serine/threonine kinase that plays a key role in regulating T-cell activation and apoptosis. It primarily acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4] Additionally, Drak2 has been implicated in the transforming growth factor-beta (TGF-β) signaling pathway.[5]
Experimental Protocol: Optimizing Incubation Time for this compound
This protocol provides a general framework for determining the optimal incubation time of this compound in a cell-based assay. The example provided is for a T-cell activation assay, but the principles can be adapted for other cell types and endpoints.
Objective: To determine the incubation time that yields the maximal inhibitory effect of this compound on a specific cellular process with minimal off-target effects or cytotoxicity.
Materials:
-
This compound
-
Appropriate cell line (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
Stimulant for the pathway of interest (e.g., anti-CD3/anti-CD28 antibodies for T-cell activation)
-
Assay reagents for endpoint measurement (e.g., ELISA kit for IL-2, Western blot reagents for phospho-proteins)
-
Multi-well plates
Methodology:
-
Cell Seeding: Seed your cells of choice at an appropriate density in multi-well plates. Allow cells to adhere or equilibrate overnight.
-
This compound Treatment (Time Course):
-
Prepare a dilution series of this compound. Given its high potency (IC50 = 3 nM), a starting concentration range of 0.1 nM to 100 nM is recommended.
-
Treat the cells with different concentrations of this compound for various incubation times (e.g., 1, 4, 8, 12, and 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Stimulation: After the pre-incubation with this compound, add the appropriate stimulus to activate the Drak2 signaling pathway. For example, in Jurkat T-cells, you might add anti-CD3/anti-CD28 antibodies.
-
Endpoint Incubation: Incubate the cells with the stimulus for a predetermined period that is known to be optimal for the chosen endpoint (e.g., 24 hours for cytokine production, 15-30 minutes for protein phosphorylation).
-
Endpoint Measurement: Measure the desired outcome. This could be:
-
Cytokine Secretion: Use ELISA to quantify the concentration of cytokines like IL-2 in the cell culture supernatant.
-
Protein Phosphorylation: Perform Western blotting to detect the phosphorylation status of downstream targets of Drak2 or markers of pathway activation.
-
Cell Viability/Proliferation: Use assays like MTT or CellTiter-Glo to assess the effect on cell health.
-
-
Data Analysis:
-
For each incubation time, plot the endpoint measurement against the log of the this compound concentration to generate dose-response curves.
-
Calculate the IC50 value for each incubation time.
-
The optimal incubation time is the shortest duration that achieves the lowest and most stable IC50 value without significant cytotoxicity.
-
Troubleshooting Guide & FAQs
Q1: I am not observing any inhibitory effect of this compound, even at high concentrations. What could be the problem?
A1:
-
Incubation Time: The incubation time might be too short for the inhibitor to effectively engage its target in the cellular environment. Try extending the pre-incubation time with this compound before adding the stimulus. A time-course experiment as described in the protocol is highly recommended.
-
Cell Permeability: Although most small molecule inhibitors are cell-permeable, issues can arise. Ensure that the vehicle (e.g., DMSO) concentration is appropriate and not affecting cell membrane integrity.[6][7]
-
Inhibitor Degradation: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
High ATP Concentration: this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP (mM range) can compete with the inhibitor, requiring higher concentrations of the inhibitor for efficacy in cellular assays compared to biochemical assays.[8]
-
Cellular Context: The target kinase may not be active or expressed at sufficient levels in your chosen cell line or under your specific experimental conditions. Confirm Drak2 expression and activation in your system.
Q2: I am observing significant cell death at concentrations where I expect to see specific inhibition. How can I address this?
A2:
-
Reduce Incubation Time: Prolonged exposure to a potent kinase inhibitor can lead to off-target effects and cytotoxicity. Try shorter incubation times to see if you can achieve specific inhibition before the onset of toxicity.
-
Lower Concentration Range: Your effective concentration might be much lower than anticipated. Test a lower range of this compound concentrations (e.g., in the pM to low nM range).
-
Off-Target Effects: High concentrations of kinase inhibitors can inhibit other kinases, leading to toxicity.[5][9] Stick to the lowest effective concentration to minimize off-target effects. Consider performing a kinome scan to assess the selectivity of this compound at the concentrations you are using.
-
Assess Viability in Parallel: Always run a parallel cytotoxicity assay (e.g., MTT or trypan blue exclusion) to distinguish specific inhibitory effects from general toxicity.
Q3: The dose-response curve for this compound is very steep. How should I interpret this?
A3:
-
Stoichiometric Inhibition: A steep dose-response curve can occur when the concentration of the enzyme is significantly higher than the inhibitor's dissociation constant (Kd).[10][11] This is plausible with a highly potent inhibitor like this compound. In this scenario, the IC50 value may be more reflective of the enzyme concentration than the inhibitor's true potency.
-
Assay Conditions: Ensure that your assay is performed under initial velocity conditions. If the reaction proceeds for too long, substrate depletion can affect the shape of the dose-response curve.
-
Data Analysis: Use a four-parameter logistic regression model to fit your dose-response curves. Pay attention to the Hill slope; a value significantly greater than 1 can indicate positive cooperativity or, as mentioned, stoichiometric inhibition.
Q4: How long should I pre-incubate my cells with this compound before adding a stimulus?
A4: The optimal pre-incubation time is experiment-dependent and should be determined empirically. Based on the protocol provided, a time-course experiment is the best approach. For a highly potent inhibitor like this compound, a pre-incubation of 4 to 12 hours is often a good starting point to allow for sufficient cell penetration and target engagement before pathway stimulation.
Q5: Can I add this compound at the same time as the stimulus?
A5: While this is possible, pre-incubation is generally recommended, especially for ATP-competitive inhibitors. Pre-incubation allows the inhibitor to bind to the kinase before the pathway is activated and ATP levels might fluctuate. Adding the inhibitor and stimulus simultaneously may require higher inhibitor concentrations or longer overall incubation times to see an effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. files.docking.org [files.docking.org]
- 4. DSpace [scholarshare.temple.edu]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Drak2-IN-1 and Other Drak2 Inhibitors for Researchers
For researchers in immunology, oncology, and drug development, the serine/threonine kinase Drak2 (Death-associated protein kinase-related apoptosis-inducing protein kinase 2) has emerged as a compelling therapeutic target. Its role in modulating T-cell activation and apoptosis pathways positions it as a key player in autoimmune diseases and certain cancers. Drak2-IN-1 is a potent and selective inhibitor of Drak2, and this guide provides an objective comparison with other known Drak2 inhibitors, supported by experimental data, to aid in the selection of the most appropriate research tools.
Quantitative Comparison of Drak2 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound against other notable Drak2 inhibitors. The data has been compiled from various scientific publications and vendor technical sheets.
| Inhibitor Name | Drak2 IC50 | Drak2 Ki | Drak1 IC50 | DAPK1 IC50/Kd | DAPK2 IC50 | DAPK3 IC50 | Notes |
| This compound | 3 nM [1] | 0.26 nM [1] | 51 nM [1] | >1 µM[1] | 1.8 µM[1] | >1 µM[1] | ATP-competitive inhibitor. |
| TRD-93 | 160 nM | - | 1.4 µM | >10 µM | - | >10 µM | Selectivity over other DAPK family kinases. |
| SGC-STK17B-1 | 34 nM | - | >3.4 µM | - | - | - | >100-fold selectivity over Drak1. |
| PFE-PKIS 43 | - | 3.8 nM | - | 220 nM (Drak1 Kd) | - | - | Thienopyrimidine scaffold. |
| Indirubin-3'-monoxime (cpd 16) | 3 nM | - | - | - | - | - | Identified from high-throughput screening. |
| Benzofuran-3(2H)-one (cpd 41) | 250 nM | - | - | - | - | - | Protects islet β-cells from apoptosis. |
| 5-arylthieno[2,3-b]pyridine (cpd 2) | 29 nM | 8 nM | 99 nM (Kd) | 54 nM (Kd) | - | - | Non-selective, also inhibits DAPK1.[2] |
Drak2 Signaling Pathways
Drak2 is intricately involved in complex signaling networks that govern T-cell function and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors.
Experimental Protocols
The characterization of Drak2 inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Drak2 protein.
Methodology:
-
Reagent Preparation: Recombinant full-length human Drak2 is diluted in a kinase assay buffer. A suitable substrate (e.g., a generic peptide substrate or a specific protein like MRCL3) and ATP are also prepared in the same buffer. The test inhibitor is serially diluted to various concentrations.
-
Reaction Initiation and Incubation: The Drak2 enzyme, the substrate, and the test inhibitor are pre-incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based Assays: Employing modified substrates or antibodies to detect the phosphorylated product. For instance, the Kinase-Glo® assay measures ATP consumption, which is inversely proportional to kinase inhibition.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. An IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Cellular Assay
This assay measures the binding of an inhibitor to Drak2 within living cells, providing a more physiologically relevant assessment of target engagement.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing Drak2 fused to NanoLuc® luciferase.
-
Assay Setup: The transfected cells are plated and then treated with a specific NanoBRET™ tracer (a fluorescently labeled, cell-permeable ligand that binds to the kinase) and the test compound at various concentrations.
-
BRET Measurement: A substrate for NanoLuc® is added, and Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-Drak2 fusion protein and the tracer is measured. The BRET signal is high when the tracer is bound to Drak2.
-
Data Analysis: The test compound competes with the tracer for binding to Drak2, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
Conclusion
This compound stands out as a highly potent and selective Drak2 inhibitor, making it an excellent tool for in vitro and cellular studies aimed at dissecting the roles of Drak2 in various signaling pathways. Its favorable selectivity profile against other DAPK family members minimizes off-target effects. For researchers requiring a well-characterized and potent probe for Drak2, this compound is a primary candidate. However, the choice of inhibitor will ultimately depend on the specific experimental needs, including the desired selectivity profile and the context of the study (e.g., biochemical versus cellular assays). This guide provides the foundational data to make an informed decision for advancing research into the therapeutic potential of Drak2 inhibition.
References
Comparative Analysis of Drak2-IN-1's Specificity for Drak2 Kinase
This guide provides a detailed comparison of Drak2-IN-1, a potent inhibitor of Death-Associated Protein Kinase (DAPK)-related apoptosis-inducing protein kinase 2 (Drak2), with other alternative inhibitors. The focus is on the specificity of this compound for its target kinase, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of chemical probes for studying Drak2 signaling.
Introduction to Drak2 Kinase
Drak2, also known as Serine/Threonine Kinase 17B (STK17B), is a member of the DAPK family of serine/threonine kinases.[1][2] It is primarily expressed in lymphoid tissues and plays a crucial role in regulating apoptosis and T-cell activation.[1][3] As a negative regulator of T-cell receptor (TCR) signaling, Drak2 sets the activation threshold for T-cells.[1][3] Its involvement in pathological processes, such as autoimmune diseases and diabetes, makes it an attractive therapeutic target.[1][4]
This compound: A Potent and Selective Inhibitor
This compound (also referred to as Compound 16) has been identified as a highly potent, ATP-competitive inhibitor of Drak2.[5] Its high affinity and selectivity are critical for its use as a chemical tool to dissect the cellular functions of Drak2.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound in comparison to other known Drak2 inhibitors. The data highlights the potency (IC50/Kd) against Drak2 and the selectivity against other closely related kinases like Drak1 and members of the DAPK family.
| Inhibitor | Target | IC50 | Kd | Selectivity Notes | Reference |
| This compound | Drak2 | 3 nM | 0.26 nM | ATP-competitive. Weakly inhibits Drak1. No significant activity against DAPK1/2/3 (IC50 > 1 µM). | [5][6] |
| Drak1 | 51 nM | - | ~17-fold selective for Drak2 over Drak1. | [5][6] | |
| BLU7482 | Drak2 | 1.0 nM | - | 45-fold selective over STK17A (Drak1). | [6] |
| SGC-STK17B-1 | Drak2 | 34 nM | - | >100-fold selective over STK17A (Drak1). | [6] |
| PFE-PKIS 43 | Drak2 | - | 3.8 nM | Also inhibits Drak1 (Kd=220 nM) and shows activity against AURKB and SRPK2. | [7][8] |
| Thieno[2,3-b]pyridine derivative | Drak2 | 0.86 µM | 9 nM | Dual inhibitor, also inhibits Drak1 with an IC50 of 0.82 µM. | [1] |
| Nintedanib | Drak2 | - | 670 nM | Non-selective. Higher affinity for DAPK2/3 (Kd 2.1-3.2 nM). | [1] |
| SC82510 | Drak2 | - | - | High specificity but lower activity. Also inhibits Drak1 and RPSK2. | [1] |
Experimental Methodologies
The validation of this compound's specificity relies on a combination of biochemical and cellular assays. The protocols for the key experiments are detailed below.
KINOMEscan™ Kinase Profiling
This assay is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases. It is a critical tool for determining the selectivity of an inhibitor.
-
Principle: The assay measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Protocol Outline:
-
A panel of 403-468 recombinant human kinases are individually combined with the test compound (e.g., this compound at 1 µM) and an immobilized, active-site directed ligand.[9][10]
-
The mixture is allowed to reach equilibrium.
-
The kinase-ligand complexes are captured on a solid support and unbound components are washed away.
-
The amount of kinase bound to the support is quantified. The results are typically reported as a percentage of the DMSO control (% control).
-
For potent hits, dose-response curves are generated to determine the dissociation constant (Kd).
-
Selectivity is often expressed as an S-score, which represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[9]
-
In Vitro Kinase Activity Assay (IC50 Determination)
This assay directly measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor to determine the IC50 value.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified.
-
Protocol Outline:
-
Recombinant Drak2 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added in a series of dilutions to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based ATP detection (e.g., ADP-Glo™).
-
The percentage of inhibition is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a measure of cellular potency.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase (Drak2) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When the tracer binds, BRET occurs between the luciferase donor and the fluorescent acceptor. A test compound that competes with the tracer for binding will disrupt BRET.
-
Protocol Outline:
-
Cells (e.g., HEK293) are transfected with a vector expressing the Drak2-NanoLuc® fusion protein.[7][11]
-
The cells are plated and incubated to allow for protein expression.
-
The cells are treated with varying concentrations of this compound, along with a constant concentration of the fluorescent NanoBRET™ tracer.
-
The NanoLuc® substrate is added, and the donor (460 nm) and acceptor (610 nm) emission signals are measured.
-
The BRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The data is normalized to controls (no inhibitor and no tracer) and plotted against the inhibitor concentration to determine the cellular IC50.
-
Visualizing Drak2 Signaling and Experimental Workflow
Diagrams created using Graphviz illustrate key pathways and processes related to the validation of this compound.
Caption: Drak2 signaling pathway and point of inhibition.
References
- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drak2 is not required for tumor surveillance and suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DAPK compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Are kinase DRAK2 inhibitors active against kinase AURKB in cells? Good news: NO! – openlabnotebooks.org [openlabnotebooks.org]
- 8. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
- 9. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Analysis of Fingolimod and the Putative Role of DRAK2 Inhibition in Experimental Autoimmune Encephalomyelitis (EAE) Models
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of Fingolimod, an approved treatment for multiple sclerosis, and the conceptual therapeutic target, DRAK2 (Drak2-IN-1), in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. While extensive experimental data is available for Fingolimod, it is crucial to note that no specific compound designated as "this compound" has been identified in the current scientific literature for which in vivo efficacy data in EAE models is available.
Therefore, this guide will present a comprehensive overview of Fingolimod's performance in EAE, supported by experimental data and protocols. The potential therapeutic relevance of DRAK2 inhibition will be discussed based on findings from studies utilizing DRAK2 knockout (Drak2-/-) mice, as this is the most pertinent information currently available. A direct comparison of a specific DRAK2 inhibitor to Fingolimod is not feasible at this time due to the absence of published data on such a compound in EAE models.
Fingolimod in EAE Models
Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator. Its primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system (CNS).[1][2]
Signaling Pathway of Fingolimod
Caption: Mechanism of action of Fingolimod.
Quantitative Data on Fingolimod Efficacy in EAE
The efficacy of Fingolimod in ameliorating EAE has been demonstrated across various studies. The following tables summarize key quantitative findings.
Table 1: Effect of Fingolimod on Clinical Score in EAE Mice
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score (± SEM) | Day of Onset (Approximate) | Reference |
| EAE + Vehicle | - | 2.5 - 3.5 | 10-14 | [3] |
| EAE + Fingolimod | 0.3 - 1.0 | 0.5 - 1.5 | Delayed or Prevented | [3] |
Table 2: Histopathological and Cellular Effects of Fingolimod in EAE
| Parameter | EAE + Vehicle | EAE + Fingolimod | Reference |
| CNS Immune Cell Infiltration | Severe | Significantly Reduced | [4] |
| Demyelination | Extensive | Markedly Reduced | [5] |
| Astrocyte and Microglia Activation | Increased | Reduced | [6] |
Experimental Protocols for Fingolimod Studies in EAE
EAE Induction (MOG35-55 Model in C57BL/6 mice)
A common protocol for inducing EAE involves the immunization of C57BL/6 mice with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Caption: Workflow for EAE Induction.
Clinical Scoring of EAE
Disease severity is typically monitored daily using a standardized scoring system.
-
0: No clinical signs of disease.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
Histological Analysis
At the end of the experiment, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination.
-
Tissue Preparation: Mice are euthanized and perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Sectioning: Spinal cords are dissected, post-fixed in PFA, and embedded in paraffin or OCT compound for sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize immune cell infiltration.
-
Luxol Fast Blue (LFB): To assess the degree of demyelination.
-
Immunohistochemistry/Immunofluorescence: To detect specific immune cell populations (e.g., CD4+ T cells, macrophages) and glial cell activation markers (e.g., GFAP for astrocytes, Iba1 for microglia).
-
The Role of DRAK2 in EAE: Insights from Knockout Studies
DRAK2 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 2) is a serine/threonine kinase that has been identified as a negative regulator of T-cell receptor (TCR) signaling.[7]
Signaling Pathway of DRAK2 in T-Cell Activation
References
- 1. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpacto.com [medpacto.com]
- 3. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drak2 Does Not Regulate TGF-β Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule Erk1/2 signaling pathway inhibitor PD98059 improves DNA repair in an experimental autoimmune encephalomyelitis SJL/J mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Drak2-IN-1 Versus JAK Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational agent Drak2-IN-1 with the well-established class of Janus kinase (JAK) inhibitors. This document is intended to inform researchers on the mechanistic differences and potential therapeutic implications of targeting these distinct kinase pathways. The comparison is based on available preclinical data, focusing on biochemical potency and selectivity. While extensive data exists for JAK inhibitors, this compound is a more recent discovery with a more limited but promising publicly available dataset.
Introduction to Kinase Inhibition in Immune Regulation
Protein kinases are critical mediators of cellular signaling and have emerged as key targets for therapeutic intervention in a multitude of diseases, particularly in immunology and oncology. The selective inhibition of these enzymes can modulate specific signaling pathways that drive disease pathogenesis. This guide focuses on two distinct kinase targets: death-associated protein kinase-related apoptosis-inducing kinase 2 (Drak2) and the Janus kinase (JAK) family.
Drak2 is a serine/threonine kinase predominantly expressed in lymphoid tissues.[1][2] It is recognized as a negative regulator of T-cell activation, playing a role in setting the threshold for T-cell receptor (TCR) signaling.[1][2] Studies involving Drak2-deficient mice have revealed a complex role for this kinase in T-cell hypersensitivity and resistance to autoimmunity.[1][3]
JAKs are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of numerous cytokine and growth factor receptors.[4] The JAK-STAT signaling pathway is a cornerstone of immune cell development, activation, and function. Consequently, JAK inhibitors have been successfully developed and approved for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[5]
Mechanism of Action and Signaling Pathways
A fundamental distinction between this compound and JAK inhibitors lies in the signaling cascades they modulate.
Drak2 Signaling: Drak2 is involved in the intricate regulation of T-cell activation. Upon T-cell receptor (TCR) engagement, a cascade of intracellular events is initiated, including calcium influx and the generation of reactive oxygen species (ROS). Protein Kinase D (PKD) is activated downstream of these events and, in turn, phosphorylates and activates Drak2. Activated Drak2 is thought to act as a negative regulator, dampening the T-cell response to prevent excessive activation.[3][6]
JAK-STAT Signaling: The JAK-STAT pathway is a more direct signal transduction cascade. Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-activation through phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[4]
Comparative Analysis of Kinase Inhibitory Profiles
The primary differentiator between this compound and JAK inhibitors at the molecular level is their target selectivity. The following tables summarize the available quantitative data for this compound and a selection of well-characterized JAK inhibitors.
Table 1: Biochemical Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | Drak2 | 3 | 0.26 | Biochemical |
| Drak1 | 51 | - | Biochemical |
Data sourced from MedchemExpress.[7]
Table 2: Biochemical Inhibitory Activity of Selected JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Assay Type |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | 34 | Biochemical |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Biochemical |
| Upadacitinib | 43 - 47 | 120 - 200 | 2300 | 4700 | Biochemical |
| Filgotinib | 10 | 28 | 810 | 116 | Biochemical |
IC50 values can vary between different studies and assay conditions. Data compiled from multiple sources.[8][9][10][11][12]
Interpretation of Inhibitory Profiles:
-
This compound demonstrates high potency and selectivity for Drak2 over the closely related Drak1. Its activity against other kinase families has not been extensively published.
-
Tofacitinib is considered a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, and JAK3.
-
Baricitinib shows potent inhibition of JAK1 and JAK2.
-
Upadacitinib is a selective JAK1 inhibitor, with significantly lower potency against other JAK family members.
-
Filgotinib also displays a preference for JAK1 inhibition.
Experimental Methodologies
The following sections detail the general protocols for key experiments used to characterize and compare kinase inhibitors like this compound and JAK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Objective: To determine the in vitro potency of a compound against a specific kinase.
General Protocol:
-
Reagents and Materials: Purified recombinant kinase (e.g., Drak2, JAK1, JAK2, etc.), kinase-specific peptide substrate, ATP, assay buffer (typically containing HEPES, MgCl2, DTT), kinase inhibitor (this compound or JAK inhibitor), detection reagents (e.g., ADP-Glo™, HTRF®, or radiometric [γ-32P]ATP).
-
Procedure: a. Prepare a serial dilution of the inhibitor in DMSO. b. In a microplate, combine the kinase, its specific substrate, and the assay buffer. c. Add the diluted inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background). d. Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for ATP). e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a radiometric assay, the incorporation of [γ-32P] into the substrate is quantified. In an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: a. Subtract the background signal from all data points. b. Normalize the data to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based T-Cell Proliferation Assay
This assay assesses the effect of a compound on the ability of T-cells to proliferate in response to stimulation.
Objective: To evaluate the functional impact of an inhibitor on T-cell activation.
General Protocol:
-
Reagents and Materials: Primary T-cells or a T-cell line (e.g., Jurkat), cell culture medium, T-cell stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)), proliferation tracking dye (e.g., CFSE or CellTrace™ Violet), test compound (this compound or JAK inhibitor), flow cytometer.
-
Procedure: a. Isolate and label T-cells with a proliferation tracking dye. b. Seed the labeled cells in a 96-well plate. c. Add serial dilutions of the test compound to the wells. d. Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA. Include unstimulated and vehicle-treated stimulated controls. e. Culture the cells for 3-5 days. f. Harvest the cells and analyze by flow cytometry. The proliferation dye is diluted with each cell division, allowing for the quantification of proliferation.
-
Data Analysis: a. Gate on the live T-cell population. b. Analyze the fluorescence intensity of the proliferation dye to determine the percentage of divided cells and the number of cell divisions. c. Compare the proliferation profiles of inhibitor-treated cells to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This assay is used to determine if a compound induces apoptosis (programmed cell death).
Objective: To assess the pro- or anti-apoptotic effects of an inhibitor on target cells.
General Protocol:
-
Reagents and Materials: Target cells, cell culture medium, apoptosis-inducing agent (positive control), test compound, Annexin V-FITC (or other fluorochrome conjugate), Propidium Iodide (PI) or other viability dye, binding buffer, flow cytometer.
-
Procedure: a. Culture cells with the test compound at various concentrations for a specified time. Include untreated and positive controls. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V conjugate and PI to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry.
-
Data Analysis: a. Differentiate cell populations based on their staining pattern:
Potential Applications and Future Directions
This compound: As a highly selective inhibitor of Drak2, this compound represents a valuable tool for dissecting the precise role of Drak2 in T-cell biology and autoimmune diseases.[2] Given that Drak2 is a negative regulator of T-cell activation, its inhibition might be expected to enhance T-cell responses. However, the phenotype of Drak2-deficient mice suggests a more complex role, with potential for therapeutic benefit in autoimmunity.[1][3] Further studies using this compound in cellular and in vivo models are necessary to elucidate its therapeutic potential.
JAK Inhibitors: The broad clinical success of JAK inhibitors validates the JAK-STAT pathway as a key therapeutic target in inflammatory and autoimmune disorders.[4][5] Current research in this area focuses on developing second-generation inhibitors with improved selectivity for individual JAK isoforms to potentially enhance safety and efficacy profiles. The differential roles of JAK1, JAK2, JAK3, and TYK2 in mediating the effects of various cytokines offer opportunities for tailored therapeutic approaches.
Conclusion
This compound and JAK inhibitors represent two distinct strategies for modulating immune responses through kinase inhibition. This compound offers a highly selective tool to investigate the novel biology of Drak2, a negative regulator of T-cell activation. In contrast, JAK inhibitors are a clinically validated class of drugs that broadly suppress cytokine signaling. The comparative data presented in this guide highlight the differences in their molecular targets and mechanisms of action. Future research, particularly cellular and in vivo studies with this compound, will be crucial to fully understand its therapeutic potential in comparison to the established class of JAK inhibitors.
References
- 1. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy [mdpi.com]
- 6. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - EE [thermofisher.com]
Drak2 Inhibition: A Comparative Analysis of Efficacy in Preclinical Autoimmune Models
An in-depth guide for researchers and drug development professionals on the therapeutic potential of targeting DRAK2 in autoimmune diseases, with a comparative analysis of its effects in experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes (T1D) models.
Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a serine/threonine kinase predominantly expressed in lymphoid tissues, has emerged as a compelling therapeutic target for autoimmune disorders.[1][2] It functions as a critical negative regulator of T cell activation, and intriguingly, its absence in preclinical models leads to a paradoxical resistance to certain autoimmune diseases despite heightened T cell sensitivity.[3][4] This guide provides a comprehensive comparison of the efficacy of DRAK2 deficiency, as a surrogate for a hypothetical inhibitor "Drak2-IN-1," in two distinct autoimmune disease models: experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and a non-obese diabetic (NOD) mouse model for type 1 diabetes.
Comparative Efficacy of DRAK2 Deficiency in Autoimmune Models
The absence of DRAK2 confers significant protection against the development and severity of both EAE and type 1 diabetes. The following table summarizes the key quantitative findings from studies on Drak2-deficient (Drak2-/-) mice.
| Parameter | Experimental Autoimmune Encephalomyelitis (EAE) | Type 1 Diabetes (NOD Model) | Control (Wild-Type Mice) |
| Disease Incidence | Significantly reduced resistance to EAE induction.[3][4][5] | Complete resistance to spontaneous diabetes development.[6] | Susceptible to EAE induction and spontaneous diabetes development. |
| Disease Severity | Markedly lower clinical scores of disease. | Absence of insulitis and diabetes.[6] | Progressive increase in clinical scores and development of severe insulitis. |
| Autoreactive T Cell Accumulation | Diminished accumulation of autoreactive T cells in the central nervous system.[1][7] | Lack of T cell accumulation in the pancreas.[7] | Significant infiltration of autoreactive T cells in the CNS and pancreas. |
| T Cell Activation Threshold | T cells exhibit enhanced sensitivity to T cell receptor (TCR)-mediated stimulation.[3][4] | T cells show a reduced requirement for costimulation.[3][4] | Normal T cell activation threshold. |
| Activated T Cell Survival | Increased susceptibility of activated T cells to intrinsic apoptosis.[5][8] | Loss of T cell survival under chronic autoimmune stimulation.[6] | Normal survival of activated T cells. |
| Regulatory T Cell (Treg) Development | Not explicitly detailed in the provided results. | Increased development of thymic Tregs due to augmented IL-2 signaling.[7][9] | Normal Treg development. |
Mechanism of Action: The Dual Role of DRAK2 in T Cell Function
DRAK2 plays a multifaceted role in regulating T cell responses. Its inhibition or absence leads to a unique immunological phenotype that is protective against autoimmunity without causing generalized immunosuppression.[6]
-
Negative Regulation of TCR Signaling: DRAK2 sets the threshold for T cell activation by negatively regulating signals downstream of the T cell receptor (TCR).[3][4][5] This function is crucial in preventing spurious activation of T cells by self-antigens.
-
Regulation of Activated T Cell Survival: Paradoxically, while Drak2-deficient T cells are hyperresponsive to initial stimulation, they are also more prone to apoptosis upon chronic stimulation.[5][6][8] This increased sensitivity to apoptosis is a key mechanism for the elimination of autoreactive T cells.
-
Modulation of IL-2 Signaling and Treg Development: DRAK2 has been shown to negatively regulate IL-2 signaling, a pathway critical for the development and function of regulatory T cells (Tregs).[7][9] Consequently, the absence of DRAK2 leads to enhanced Treg development, which contributes to the suppression of autoimmune responses.[7][9]
The following diagram illustrates the signaling pathway influenced by DRAK2 in T cells.
Caption: DRAK2 signaling pathway in T cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the studies of Drak2-deficient mice in autoimmune models.
-
Mice: C57BL/6 mice are typically used for EAE induction. Drak2-/- mice on this background are compared to wild-type controls.
-
Induction: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
-
Mice: Drak2-/- mice are backcrossed onto the non-obese diabetic (NOD) genetic background. NOD mice spontaneously develop autoimmune diabetes.
-
Monitoring: Female NOD mice are monitored weekly for the development of diabetes by measuring blood glucose levels. A diagnosis of diabetes is typically made after two consecutive readings above a predetermined threshold (e.g., 250 mg/dL).
-
Histology: Pancreatic tissue is collected at various time points to assess the degree of immune cell infiltration (insulitis) in the islets of Langerhans.
-
T Cell Isolation: T cells are isolated from the spleens and lymph nodes of Drak2-/- and wild-type mice.
-
Stimulation: T cells are stimulated in vitro with anti-CD3 and anti-CD28 antibodies or with specific antigens in the presence of antigen-presenting cells.
-
Proliferation Measurement: T cell proliferation is measured by the incorporation of tritiated thymidine or by using proliferation dyes such as CFSE.
-
Cytokine Analysis: The production of cytokines such as IL-2, IFN-γ, and IL-17 in the culture supernatants is measured by ELISA or cytometric bead array.
The following diagram outlines the general experimental workflow for comparing Drak2-/- and wild-type mice in an autoimmune model.
Caption: Experimental workflow for autoimmune model comparison.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 3. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Drak2-IN-1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Drak2-IN-1. The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling protocols, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times:
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses or splash goggles to protect against potential splashes or aerosols.[1] Standard prescription glasses do not offer adequate protection.[1]
-
Hand Protection : Chemically resistant gloves appropriate for handling the solvents used (e.g., DMSO) must be worn. Inspect gloves for any damage before use and replace them as needed.[1] Remove gloves carefully to prevent skin contamination.[1]
-
Body Protection : A laboratory coat must be worn to protect personal clothing and skin from contamination.[1] The lab coat should be kept clean and laundered separately from personal clothing.[1]
-
Respiratory Protection : For operations that may generate aerosols or if working with the powder outside of a contained environment, a NIOSH-approved N95 respirator or higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a risk assessment.[2][3]
Quantitative Data Summary
For quick reference, key quantitative information for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Purity | 99.93% | [4][5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4] |
| Primary Solvent | DMSO | [4][5] |
| Molecular Weight | 43 kDa (for recombinant protein) | [6] |
| CAS Number | 871837-60-4 | [5] |
Procedural Guidance: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Immediately transfer the compound to the appropriate storage condition as specified. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution upon preparation.[4][6]
Preparation of Solutions (In Vitro & In Vivo)
-
General Precaution : All solution preparations should be conducted in a chemical fume hood to minimize inhalation exposure.
Example In Vivo Solution Preparation (Suspended Solution): A common protocol for preparing a suspended solution for oral or intraperitoneal injection involves the use of co-solvents.[4] For instance, to prepare a 1 mL working solution:
-
Add 100 µL of a 50.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Unused or expired solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed container. For items that could puncture a bag, use a rigid box or pail.[7]
-
-
Liquid Waste :
-
Solutions containing this compound must be collected and disposed of as hazardous chemical waste.
-
Do not dispose of solutions down the drain.[7]
-
If the liquid waste is also biohazardous (e.g., used cell culture media), it must be chemically disinfected before being disposed of as chemical waste, following institutional guidelines.[7]
-
-
Labeling : All waste containers must be clearly labeled with their contents (e.g., "this compound Waste," "DMSO-containing waste") to ensure proper handling and disposal by environmental health and safety personnel.
Signaling Pathway and Experimental Workflow
Drak2 (STK17B) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[8][9][10] Its activation is dependent on calcium influx following TCR stimulation.[11][12]
Drak2 Activation Signaling Pathway
The following diagram illustrates the signaling cascade leading to the activation of Drak2 upon T-cell receptor engagement.
Caption: TCR signaling pathway leading to Drak2 activation.
Experimental Workflow: In Vitro Kinase Assay
The workflow for assessing the inhibitory activity of this compound typically involves an in vitro kinase assay.
Caption: Workflow for an in vitro Drak2 kinase inhibition assay.
References
- 1. Preparedness-Personal Protective Equipment | Drake University [drake.edu]
- 2. draeger.com [draeger.com]
- 3. draeger.com [draeger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of DRAK2 autophosphorylation by antigen receptor signaling in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
